NanoLuc substrate 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H19FN4O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
6-(3-amino-2-fluorophenyl)-8-benzyl-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H19FN4O2/c25-22-17(9-4-10-18(22)26)21-14-29-23(19(27-21)12-15-6-2-1-3-7-15)28-20(24(29)30)13-16-8-5-11-31-16/h1-11,14,30H,12-13,26H2 |
InChI Key |
BCSZHYFOSWCKRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to the NanoLuc®-Furimazine Bioluminescent System
An In-depth Technical Guide to the Mechanism of NanoLuc® Substrate Furimazine
The NanoLuc® luciferase (Nluc), an engineered 19.1 kDa enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in bioluminescent reporter technology.[1][2] Paired with its synthetic imidazopyrazinone substrate, furimazine, this system generates an exceptionally bright, stable, "glow-type" luminescence, reported to be approximately 150 times brighter than firefly or Renilla luciferase systems in mammalian cells.[3][4] The reaction is ATP-independent, which simplifies assay requirements and expands its utility to extracellular environments.[1] This guide provides a comprehensive examination of the core mechanism of the NanoLuc®-furimazine reaction, its quantitative characteristics, and key experimental protocols for its application.
Chemical Architecture of Furimazine
Furimazine is a coelenterazine analog specifically developed for the NanoLuc® enzyme. Its chemical structure is central to its high-affinity binding and efficient light-emitting reaction.
-
Core Structure : It possesses an imidazo[1,2-a]pyrazin-3(7H)-one ring system.
-
Key Functional Groups : The central scaffold features a benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6.
-
Systematic Name (IUPAC) : 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one.
-
Molecular Formula : C₂₄H₁₉N₃O₂.
The Bioluminescent Reaction Mechanism
The light-emitting reaction is a multi-step enzymatic oxidation process that occurs within the catalytic site of the NanoLuc® luciferase.
-
Binding : Furimazine binds to the intra-barrel catalytic site of the NanoLuc® enzyme. Structural studies have identified a key intra-barrel arginine residue that coordinates the imidazopyrazinone core of the substrate, positioning it for the subsequent reaction.
-
Oxidation : In the presence of molecular oxygen (O₂), the positioned furimazine reacts via a proposed radical charge-transfer mechanism. This leads to the formation of a transient, high-energy dioxetanone intermediate through oxidative decarboxylation.
-
Excitation and Emission : The unstable dioxetanone intermediate decomposes, eliminating a CO₂ molecule and forming an amide product, furimamide, in a singlet excited state.
-
Relaxation and Photon Release : As the excited-state furimamide relaxes to its ground state, the excess energy is released as a photon of high-intensity blue light, with a maximum emission peak at approximately 460 nm. The arginine residue that initially positions the substrate also plays a role in protonating the resulting excited amide product to form a neutral, light-emitting species, which secures high emission intensity. Concurrently, an aspartate residue, supported by two tyrosines, fine-tunes the electronic state of the furimamide product to optimize the blue light emission.
Quantitative Data Presentation
The performance and physicochemical properties of the NanoLuc®-furimazine system are summarized below.
Table 1: Physicochemical Properties of Furimazine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO; low aqueous solubility | |
| Storage | -20°C for long-term storage |
Table 2: Key Performance Characteristics of NanoLuc® Luciferase
| Parameter | Value | Reference(s) |
| Enzyme Size | 19.1 kDa | |
| ATP Requirement | Independent | |
| Signal Kinetics | Glow-type (Half-life > 2 hours) | |
| Optimal pH Range | 7–9 | |
| Thermal Stability (Tm) | 58 °C |
Table 3: Kinetic and Spectral Properties of the NanoLuc®-Furimazine Reaction
| Property | Value | Reference(s) |
| Emission Maximum | ~460 nm | |
| Quantum Yield (ΦBL) | ~0.45 | |
| Apparent Kₘ | ~10 µM | |
| Apparent Vₘₐₓ | ~30-fold higher than with native coelenterazine |
Experimental Protocols
The following protocols provide detailed methodologies for common applications of the NanoLuc®-furimazine system.
Protocol 1: In Vitro NanoLuc® Luciferase Assay in Cell Lysate
Objective: To quantify the activity of NanoLuc® luciferase expressed in cultured cells.
Materials:
-
Cells expressing NanoLuc® luciferase cultured in a 96-well plate.
-
Passive Lysis Buffer (e.g., 1x PLB, Promega).
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate and buffer).
-
White, opaque 96-well microplates.
-
Luminometer or a plate reader with luminescence detection capability.
Methodology:
-
Cell Lysis: a. Remove the culture medium from the wells of the 96-well plate containing the cultured cells. b. Gently wash the cells with 1x Phosphate-Buffered Saline (PBS). c. Add 20 µL of 1x Passive Lysis Buffer to each well. d. Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.
-
Assay Preparation: a. Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions. This typically involves mixing the buffer and substrate. b. Allow the reagent to equilibrate to room temperature before use.
-
Luminescence Measurement: a. Add a volume of the prepared Nano-Glo® reagent equal to the volume of cell lysate in the well (e.g., 20 µL) to each well. b. Mix briefly by orbital shaking. c. Immediately measure the luminescence using a luminometer. An integration time of 0.5 to 1 second is typically sufficient due to the high signal intensity.
Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Protein-Protein Interaction Studies
Objective: To detect and quantify the interaction between two proteins in living cells using NanoBRET®.
Materials:
-
Mammalian cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor).
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine).
-
Opti-MEM® I Reduced Serum Medium or equivalent.
-
White, opaque 96-well cell culture plates.
-
Luminometer equipped with two filters for donor (~460 nm) and acceptor (>600 nm) emission.
Methodology:
-
Cell Seeding: a. Seed the co-transfected cells into a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
-
Acceptor Labeling: a. Prepare the HaloTag® NanoBRET® 618 Ligand in Opti-MEM® at the desired final concentration. b. Remove the culture medium from the cells and replace it with the ligand-containing medium. c. Incubate the plate for the recommended time (e.g., 30-60 minutes) at 37°C and 5% CO₂ to allow for cell entry and labeling of the acceptor protein. d. Wash the cells with fresh medium to remove any excess, unbound fluorophore.
-
BRET Measurement: a. Prepare the Nano-Glo® Luciferase Assay Reagent containing furimazine. b. Add the reagent to each well. c. Immediately and sequentially measure the luminescence signal at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (>600 nm).
-
Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity (e.g., >600 nm) by the donor emission intensity (e.g., 460 nm). b. An increased BRET ratio compared to a negative control (e.g., donor only) indicates close proximity and interaction between the two fusion proteins.
Visualizations
Bioluminescent Reaction Pathway
Caption: The enzymatic oxidation of furimazine by NanoLuc® luciferase.
Experimental Workflow: In Vitro NanoLuc® Assay
Caption: A typical workflow for an in vitro NanoLuc® luciferase assay.
Logical Relationship: NanoBRET® Principle
Caption: The principle of NanoBRET® for detecting protein-protein interactions.
References
Furimazine: A Deep Dive into the Engine of Modern Bioluminescence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Furimazine, a synthetic coelenterazine analog, has emerged as a cornerstone of modern bioluminescent assays due to its remarkable partnership with the engineered NanoLuc® luciferase. This potent combination generates an intensely bright and sustained "glow-style" luminescence, orders of magnitude greater than traditional luciferase systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and practical applications of furimazine, offering a valuable resource for researchers harnessing the power of this advanced reporter system.
Chemical Identity and Structure
Furimazine is an imidazopyrazinone derivative with a core imidazo[1,2-a]pyrazin-3(7H)-one ring system.[1] Its systematic IUPAC name is 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one.[1] The specific arrangement of the benzyl group at position 8, a furan-2-ylmethyl group at position 2, and a phenyl group at position 6 is critical for its high-affinity binding to the active site of NanoLuc® luciferase and the subsequent highly efficient light-emitting reaction.[1]
Physicochemical and Bioluminescent Properties
A thorough understanding of furimazine's properties is essential for its effective application in experimental design. The following tables summarize key quantitative data for furimazine.
Table 1: Physicochemical Properties of Furimazine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | [1] |
| Molecular Weight | 381.43 g/mol | [1] |
| CAS Number | 1374040-24-0 | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for long-term storage | |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month |
Table 2: Bioluminescent and Kinetic Properties of the Furimazine/NanoLuc® System
| Property | Value | Reference(s) |
| Bioluminescence Quantum Yield | ~0.45 | |
| Emission Maximum | ~460 nm | |
| Signal Kinetics | Glow-type (Half-life > 2 hours) | |
| ATP Requirement | Independent |
Mechanism of Bioluminescence
The bioluminescent reaction of furimazine is catalyzed by the 19.1 kDa NanoLuc® luciferase, an enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris. The reaction is ATP-independent and involves the oxidative decarboxylation of furimazine in the presence of molecular oxygen. This process leads to the formation of an excited-state product, furimamide, which upon relaxation to its ground state, emits a photon of blue light with a peak emission around 460 nm. This high quantum yield reaction is responsible for the exceptionally bright and stable luminescent signal.
Experimental Protocols
The high sensitivity and signal stability of the furimazine-NanoLuc® system make it suitable for a wide range of applications. Below are detailed methodologies for key experiments.
In Vitro NanoLuc® Luciferase Assay (Cell Lysate)
This protocol is designed to quantify the activity of NanoLuc® luciferase in cell lysates.
Materials:
-
Cells expressing NanoLuc® luciferase cultured in a 96-well plate
-
Passive Lysis Buffer (e.g., 1x PLB, Promega)
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine)
-
Luminometer
Procedure:
-
Remove the culture medium from the wells.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add a volume of the prepared reagent equal to the volume of the cell lysate in each well (e.g., 20 µL).
-
Wait for at least 3 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
NanoBRET™ Assay for Protein-Protein Interactions
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful technique for studying protein-protein interactions in live cells.
Materials:
-
Cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor)
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)
-
NanoBRET™ Nano-Glo® Substrate (furimazine)
-
Luminometer capable of measuring two distinct wavelengths
Procedure:
-
Seed the co-transfected cells in a 96-well plate and incubate for 24 hours.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration and incubate for the recommended time to allow for labeling of the acceptor protein.
-
Add the NanoBRET™ Nano-Glo® Substrate (furimazine) to each well.
-
Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates a close proximity between the donor and acceptor proteins.
Application in Signaling Pathway Analysis
The exceptional brightness of the NanoLuc®-furimazine system makes it an ideal reporter for studying dynamic cellular processes, such as signaling pathways. For instance, G-protein coupled receptor (GPCR) activation can be monitored by placing a secreted NanoLuc® (secNluc) gene under the control of a response element specific to a downstream signaling cascade (e.g., cAMP Response Element, CRE, for Gs-coupled GPCRs).
Conclusion
Furimazine, in concert with NanoLuc® luciferase, has revolutionized bioluminescence-based research. Its superior brightness, sustained signal, and the ATP-independent nature of its reaction provide researchers with a highly sensitive and versatile tool for a myriad of applications, from in vitro enzyme kinetics to in vivo imaging and the real-time analysis of complex cellular signaling pathways. The detailed protocols and principles outlined in this guide serve as a foundation for scientists and drug development professionals to effectively implement the furimazine-NanoLuc® system in their research endeavors, paving the way for new discoveries and innovations.
References
Furimazine: A Technical Guide to the Substrate of NanoLuc Luciferase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of furimazine, the luminogenic substrate for the engineered NanoLuc® (Nluc) luciferase. The combination of furimazine with the NanoLuc enzyme forms a powerful bioluminescent reporter system known for its exceptionally bright and sustained "glow-type" luminescence.[1] This system presents significant advantages over traditional luciferases, such as those from firefly and Renilla, making it an indispensable tool in a broad spectrum of biological research and drug discovery applications.[1][2]
Core Properties and Chemical Architecture
Furimazine is a synthetic imidazopyrazinone-based substrate, analogous to coelenterazine, that is oxidized by NanoLuc luciferase in an ATP-independent reaction to generate a high-intensity, sustained light emission.[1][3] The unique chemical structure of furimazine is central to its highly efficient light-emitting reaction when paired with the engineered NanoLuc® luciferase. Its structure features an imidazo[1,2-a]pyrazin-3(7H)-one core, which is essential for its interaction with NanoLuc and the subsequent light emission upon oxidation.
Systematic Name (IUPAC): 8-Benzyl-2-[(furan-2-yl)methyl]-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| CAS Number | 1374040-24-0 | |
| Appearance | Solid at room temperature | |
| Purity | >98% (HPLC) | |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |
Solubility and Stability
A critical consideration for the application of furimazine, particularly for in vivo studies, is its low aqueous solubility. This property can limit its bioavailability and the maximum achievable concentration in experimental setups. To address this, co-solvents or specialized formulations are often necessary for effective delivery. The use of excipients like Poloxamer-407 or lyophilization with polymers such as pullulan can create more stable formulations for in vivo use.
| Solvent/Formulation | Solubility | Reference(s) |
| DMSO | Soluble (up to 100 mg/mL) | |
| Ethanol | Slightly soluble | |
| Water | Insoluble | |
| PEG-300-based formulation | 2.8 mM |
Mechanism of Bioluminescence
The bioluminescent reaction of the NanoLuc system is initiated by the enzymatic oxidation of furimazine by NanoLuc luciferase, requiring molecular oxygen but not ATP. This reaction yields an excited-state product, furimamide, which then decays to its ground state, releasing energy in the form of blue light.
Recent studies have elucidated the mechanism, showing that an intra-barrel arginine residue in the NanoLuc enzyme coordinates the imidazopyrazinone core of furimazine. This positioning facilitates a reaction with molecular oxygen through a proposed radical charge-transfer mechanism. The enzyme also possesses an allosteric site that can bind the product, furimamide, which may play a role in the enzyme's kinetics and signal stability.
Quantitative Performance and Spectral Properties
The NanoLuc-furimazine system is approximately 150 times brighter than firefly or Renilla luciferase systems. This high-intensity signal is a result of a high quantum yield and efficient enzymatic turnover. The reaction produces a "glow-type" luminescence with a long signal half-life, which is advantageous for high-throughput screening and imaging applications.
| Parameter | NanoLuc® with Furimazine | Renilla Luciferase with Coelenterazine | Reference(s) |
| Relative Brightness | ~150-fold brighter | 1-fold (baseline) | |
| Signal Half-Life | > 2 hours (glow-type) | <3 minutes (flash) to ~2 hours (glow) | |
| ATP Dependence | No | No | |
| Enzyme Size | 19 kDa | 36 kDa |
| Property | Value | Reference(s) |
| Emission Maximum | ~460 nm (blue) | |
| Quantum Yield (estimated) | 0.45 | |
| Apparent Km | ~10 µM | |
| Apparent Vmax | ~30-fold higher than for native coelenterazine |
Furimazine Analogs and Derivatives for Enhanced Performance
To overcome the limitations of furimazine, particularly its poor aqueous solubility and bioavailability for in vivo imaging, several analogs have been developed.
-
Fluorofurimazine (FFz) : An optimized analog with increased aqueous solubility, designed specifically for in vivo detection. It provides increased substrate bioavailability, leading to brighter and more stable signals in animal models.
-
Hydrofurimazine (HFz) : Another derivative with enhanced aqueous solubility, allowing for the delivery of higher doses for in vivo imaging.
-
Cephalofurimazine (CFz9) : Designed to cross the blood-brain barrier, enabling noninvasive imaging of the central nervous system.
-
Caged Furimazines (e.g., Ad-FMZ-OH) : These derivatives are modified with protective groups that are cleaved by intracellular esterases. This design allows for a prolonged and constant bioluminescent signal, suitable for long-term live-cell imaging.
| Analog | Key Advantage | Primary Application | Reference(s) |
| Fluorofurimazine (FFz) | Increased aqueous solubility and brightness | In vivo imaging | |
| Hydrofurimazine (HFz) | Enhanced aqueous solubility | In vivo imaging | |
| Cephalofurimazine (CFz9) | Crosses the blood-brain barrier | In vivo brain imaging | |
| Ad-FMZ-OH | Caged for sustained release | Long-term live-cell imaging |
Experimental Protocols
The following sections provide detailed methodologies for common applications of the NanoLuc-furimazine system.
In Vitro NanoLuc Luciferase Assay (Cell Lysate)
This protocol is adapted for measuring NanoLuc activity in cell lysates to quantify reporter gene expression.
Materials:
-
Cells expressing NanoLuc luciferase cultured in a 96-well plate.
-
Passive Lysis Buffer (e.g., 1x PLB, Promega).
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine substrate).
-
Luminometer.
Methodology:
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Add 20 µL of 1x Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® reagent according to the manufacturer's instructions (typically a 1:50 dilution of the furimazine substrate in buffer).
-
Add a volume of the prepared reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.
-
Mix briefly and measure the luminescence immediately using a luminometer.
-
NanoBRET™ Assay for Protein-Protein Interactions
Bioluminescence Resonance Energy Transfer (BRET) allows for the real-time investigation of molecular interactions in living cells. In the NanoBRET™ assay, NanoLuc luciferase acts as the energy donor, and a fluorescent protein serves as the acceptor.
Materials:
-
Cells co-expressing the donor (Protein A-NanoLuc) and acceptor (Protein B-HaloTag®) fusion proteins.
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore).
-
NanoBRET® Nano-Glo® Substrate (furimazine).
-
Luminometer capable of measuring two distinct wavelengths.
Methodology:
-
Cell Preparation:
-
Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate.
-
Incubate for 24 hours.
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration.
-
Incubate for the recommended time to allow for cell entry and labeling of the acceptor protein.
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well.
-
Immediately measure luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates proximity between the donor and acceptor proteins.
-
In Vivo Bioluminescence Imaging
This protocol provides a general workflow for non-invasively imaging NanoLuc-expressing cells in animal models. The choice of substrate (furimazine vs. analogs) and delivery route depends on the specific experimental goals.
Materials:
-
Animal model with cells expressing NanoLuc luciferase (e.g., tumor xenograft).
-
Nano-Glo® Fluorofurimazine (FFz) In Vivo Substrate or other suitable furimazine formulation.
-
Sterile PBS for reconstitution.
-
In vivo imaging system (e.g., IVIS Spectrum).
Methodology:
-
Animal and Substrate Preparation:
-
Anesthetize the animal.
-
Reconstitute the lyophilized FFz substrate in sterile PBS according to the manufacturer's protocol.
-
-
Substrate Administration:
-
Administer the substrate via the desired route. Intravenous (i.v.) injection often provides a rapid and intense signal, while intraperitoneal (i.p.) injection may offer a more sustained signal. For example, inject 5 µg (0.25 mg/kg) of furimazine in 100 µl sterile PBS via the tail vein.
-
-
Image Acquisition:
-
Immediately place the animal in the imaging chamber.
-
Acquire bioluminescent images using an open filter with acquisition times ranging from 1 to 60 seconds, depending on signal intensity.
-
-
Data Analysis:
-
Use the imaging software's region-of-interest (ROI) tools to quantify the photon flux from the target tissues.
-
Conclusion
Furimazine, as the substrate for NanoLuc luciferase, is the foundation of a highly sensitive and versatile bioluminescent reporter system. Its exceptionally bright, sustained signal and the ATP-independent nature of the reaction have significantly expanded the applications of luciferase technology in both fundamental research and drug development. The continuous development of furimazine analogs with improved physicochemical properties further enhances the power of this system, particularly for challenging applications such as long-term live-cell analysis and deep-tissue in vivo imaging.
References
An In-depth Technical Guide to the Core Principles of NanoLuc Bioluminescence with Furimazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles underlying the NanoLuc® bioluminescence system, a powerful tool in modern biological research and drug development. We will delve into the core mechanism of the NanoLuc® luciferase and its interaction with the substrate furimazine, presenting key performance data, detailed experimental protocols, and visual representations of the underlying processes.
The Principle of NanoLuc Bioluminescence
The NanoLuc® (Nluc) luciferase is a small, 19.1 kDa, engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris.[1][2] It was developed through directed evolution to enhance its stability and luminescent output, making it significantly brighter than traditional luciferases like firefly (FLuc) and Renilla (RLuc) luciferases.[1][2] The bioluminescent reaction of NanoLuc® is dependent on its interaction with a novel imidazopyrazinone substrate, furimazine.[1]
The core of the NanoLuc® system is the ATP-independent enzymatic oxidation of furimazine by NanoLuc® luciferase in the presence of molecular oxygen. This reaction results in the production of a high-intensity, stable, glow-type luminescence with a maximum emission at approximately 460 nm (blue light). The reaction is highly efficient, leading to minimal energy loss as heat, a characteristic of "cold light" produced by bioluminescence.
Recent studies have elucidated key aspects of the reaction mechanism. An intra-barrel arginine residue within the catalytic site of NanoLuc® plays a crucial role in coordinating the imidazopyrazinone core of the furimazine substrate. This positioning facilitates a reaction with molecular oxygen, proposed to occur via a radical charge-transfer mechanism. Following the oxidative decarboxylation of furimazine, an excited-state product, furimamide, is formed. The relaxation of this excited molecule to its ground state results in the emission of a blue photon. An aspartate residue, supported by two tyrosine residues, is critical for fine-tuning the electronic state of the emitter to ensure a high quantum yield.
Interestingly, the NanoLuc® enzyme also possesses an allosteric site on its surface that can bind the product, furimamide. The binding to this allosteric site is mutually exclusive with substrate binding to the catalytic site and is associated with a conformational change in the enzyme. This allosteric regulation may contribute to the enzyme's kinetics and signal stability.
dot
Caption: A diagram illustrating the key steps in the NanoLuc® bioluminescent reaction with furimazine.
Quantitative Data Presentation
The NanoLuc®-furimazine system exhibits superior performance characteristics compared to other bioluminescent reporters. The following tables summarize key quantitative data for the core components and the overall system performance.
Table 1: Physicochemical Properties of Core Components
| Component | Property | Value | References |
| NanoLuc® Luciferase | Molecular Weight | 19.1 kDa | |
| Amino Acids | 171 | ||
| Thermal Stability (Tm) | 60°C | ||
| pH Range (Active) | 6–8 | ||
| Post-translational Modifications | None | ||
| Disulfide Bonds | None | ||
| Furimazine | Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | ||
| Appearance | Solid | ||
| Purity | >98% (HPLC) | ||
| Solubility | Soluble in DMSO |
Table 2: Performance Characteristics of the NanoLuc® System
| Parameter | Value | References |
| Relative Brightness | ~100-150-fold brighter than firefly or Renilla luciferase | |
| 2.5 million-fold brighter in mammalian cells compared to Oplophorus luciferase with coelenterazine | ||
| Emission Maximum (λmax) | ~460 nm | |
| ATP Dependence | Independent | |
| Signal Half-Life | Approximately 120 minutes | |
| Intracellular Protein Half-Life | > 4 days | |
| Secreted Protein Half-Life | > 4 days at 37°C | |
| Apparent Km for Furimazine | ~10 µM |
Experimental Protocols
The high sensitivity and stability of the NanoLuc® system make it suitable for a wide range of applications. Below are detailed methodologies for key experiments.
Basic Endpoint Assay for NanoLuc® Activity in Cell Lysates
This protocol describes a fundamental method to measure NanoLuc® luciferase activity in cultured cells.
Methodology:
-
Cell Culture: Culture cells in a 96-well plate to the desired confluency.
-
Experimental Treatment: Apply experimental treatments to the cells as required.
-
Lysis:
-
Remove the culture medium from the wells.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes with gentle shaking to ensure complete cell lysis.
-
-
Reagent Addition:
-
Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the Nano-Glo® Luciferase Assay Substrate and Nano-Glo® Luciferase Assay Buffer according to the manufacturer's instructions.
-
Add a volume of the prepared Nano-Glo® Reagent equal to the volume of the cell lysate (e.g., 20 µL) to each well.
-
-
Measurement:
-
Mix the contents of the wells briefly.
-
Incubate for at least 3 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
dot
Caption: A streamlined workflow for a basic endpoint NanoLuc® luciferase assay in cell lysates.
NanoBRET® Assay for Protein-Protein Interactions in Live Cells
This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to detect the interaction between two proteins in living cells.
Methodology:
-
Vector Construction:
-
Clone the gene for Protein A into an expression vector to create a fusion with NanoLuc® luciferase (the "donor").
-
Clone the gene for Protein B into an expression vector to create a fusion with HaloTag® (the "acceptor").
-
-
Cell Transfection:
-
Co-transfect mammalian cells with the NanoLuc®-Protein A and HaloTag®-Protein B expression vectors.
-
Incubate for 24 hours to allow for protein expression.
-
-
Acceptor Labeling:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate according to the manufacturer's protocol to label the HaloTag®-Protein B.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to the cells.
-
Immediately measure the luminescence at two wavelengths: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (NanoBRET® 618, >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates interaction between Protein A and Protein B.
-
dot
Caption: The signaling pathway of a NanoBRET® assay, illustrating energy transfer upon protein interaction.
NanoBiT® Protein Complementation Assay
This protocol describes a protein complementation assay where the interaction of two target proteins brings together two subunits of NanoLuc® luciferase, reconstituting its activity.
Methodology:
-
Vector Construction:
-
Create fusion constructs of the target proteins with the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc® luciferase.
-
-
Cell Transfection:
-
Co-express the two fusion constructs in mammalian cells.
-
-
Assay Procedure:
-
After the desired incubation period for protein interaction to occur, add the Nano-Glo® Live Cell Reagent to the wells.
-
-
Measurement and Interpretation:
-
Measure the luminescence generated from the reconstituted NanoLuc® enzyme. An increase in luminescence indicates the interaction of the two target proteins.
-
References
stability and storage conditions for furimazine substrate
An In-depth Technical Guide to the Stability and Storage of Furimazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for furimazine, the luminogenic substrate for NanoLuc® luciferase. Understanding the factors that affect furimazine's stability is critical for ensuring the reproducibility and accuracy of bioluminescence assays in research and drug development.
Chemical and Physical Properties of Furimazine
Furimazine is an imidazopyrazinone-based compound, an analog of coelenterazine, engineered to be a highly efficient substrate for the NanoLuc® luciferase. Its chemical structure and properties are key to its bright and sustained luminescent signal.
| Property | Value |
| Molecular Formula | C₂₄H₁₉N₃O₂ |
| Molecular Weight | 381.43 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO, slightly soluble in ethanol |
| Long-term Storage | -20°C |
| Long-term Stability | ≥ 2 years at -20°C |
Recommended Storage and Handling
Proper storage and handling of furimazine are paramount to maintaining its activity and ensuring reliable experimental outcomes.
Solid Furimazine
For long-term storage, solid furimazine should be stored at -20°C , where it is stable for at least two years.[1] It is advisable to protect it from light.
Furimazine in Solution
Once reconstituted, the stability of furimazine decreases. The optimal storage conditions depend on the solvent and the intended duration of storage.
| Solvent | Storage Temperature | Recommended Storage Duration | Notes |
| DMSO | -20°C | Short-term | Prepare fresh for optimal performance. |
| DMSO | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| Aqueous Buffers | 4°C | Up to 8 hours | For analogs like fluorofurimazine, less than 5% decrease in concentration is observed.[2] |
| Aqueous Buffers | Room Temperature | ~8 hours | A loss of about 10% activity has been reported for reconstituted Nano-Glo® reagent.[3] |
Best Practices for Handling Furimazine Solutions:
-
Prepare fresh solutions whenever possible.
-
Use high-quality, anhydrous DMSO for preparing stock solutions.
-
Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or wrapping tubes in foil.
Factors Affecting Furimazine Stability
Several factors can influence the degradation of furimazine, leading to a decrease in luminescent signal and potentially inhibiting the NanoLuc® luciferase reaction.
Temperature
As with most chemical compounds, temperature plays a significant role in the stability of furimazine. Elevated temperatures accelerate degradation. For reconstituted solutions, storage at 4°C is preferable to room temperature for short-term storage.
Light
Furimazine is sensitive to light. Exposure to light can lead to photodegradation, reducing its activity. It is crucial to store both solid furimazine and its solutions protected from light.
pH
The stability of imidazopyrazinone compounds can be pH-dependent. While specific quantitative data for furimazine across a broad pH range is limited in publicly available literature, it is known that extreme pH values can contribute to the degradation of similar compounds. The NanoLuc® enzyme itself is active over a broad pH range (pH 6–8), suggesting that furimazine is sufficiently stable within this range for typical assay durations.[4]
Freeze-Thaw Cycles
Buffer Composition
The composition of the buffer can impact furimazine's stability. While a comprehensive comparative study across a wide range of buffers is not available, some studies on furimazine analogs suggest that certain buffers may be more suitable than others. For instance, for the furimazine analog cephalofurimazine-9 (CFz9), DPBS, bicarbonate, and HEPES buffers were found to be destabilizing compared to water and saline.
Enhancing Furimazine Stability
Stabilizing Agents
Research has shown that certain additives can enhance the stability of furimazine in solution. Pullulan , a polysaccharide polymer, has been demonstrated to prevent the formation of aminopyrazine, a known degradation product of furimazine, in aqueous solutions.
Furimazine Analogs
To address the inherent limitations of furimazine's solubility and stability in aqueous solutions, more stable and soluble analogs have been developed.
-
Hydrofurimazine (HFz): Offers enhanced aqueous solubility.
-
Fluorofurimazine (FFz): Demonstrates even greater solubility and results in a brighter in vivo signal. Reconstituted FFz in PBS shows less than 5% degradation after 8 hours at 4°C.
Experimental Protocols for Stability Assessment
Assessing the stability of furimazine typically involves storing the substrate under specific conditions over time and then measuring its remaining activity or concentration.
Protocol 1: Stability Assessment using NanoLuc® Luciferase Assay
This method evaluates the functional stability of furimazine by measuring the bioluminescent output.
Materials:
-
Furimazine solution to be tested
-
Recombinant NanoLuc® luciferase
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Luminometer
Methodology:
-
Prepare aliquots of the furimazine solution and store them under the desired test conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot of the furimazine solution.
-
Prepare a reaction mixture in a white, opaque microplate containing the assay buffer and a fixed concentration of NanoLuc® luciferase.
-
Add the aged furimazine aliquot to the reaction mixture to initiate the luminescent reaction.
-
Immediately measure the luminescence using a luminometer.
-
Compare the luminescent signal from the aged samples to that of a freshly prepared control solution to determine the percentage of remaining activity.
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the furimazine concentration and can be used to detect and quantify degradation products.
Materials:
-
Furimazine solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)
-
Furimazine reference standard
Methodology:
-
Store aliquots of the furimazine solution under the desired test conditions.
-
At specified time points, take a sample from each aliquot.
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient elution method on the C18 column.
-
Detect furimazine and any degradation products using a UV detector (e.g., at 254 nm).
-
Quantify the peak area of furimazine and compare it to the initial time point and/or the reference standard to determine the percentage of degradation. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
NanoLuc® Luciferase Reaction Pathway
The bioluminescent reaction catalyzed by NanoLuc® luciferase involves the oxidation of furimazine in the presence of molecular oxygen to produce an excited-state intermediate that emits light upon relaxation to its ground state, forming furimamide.
Caption: The enzymatic reaction of furimazine with NanoLuc® luciferase.
Experimental Workflow for Furimazine Stability Testing
The following diagram illustrates a general workflow for assessing the stability of a furimazine solution under a specific condition.
Caption: A generalized workflow for conducting a furimazine stability study.
References
The Core Mechanism: How Furimazine Produces Light with NanoLuc®
An In-depth Technical Guide to the NanoLuc®-Furimazine Bioluminescent System
For researchers, scientists, and drug development professionals, the NanoLuc® luciferase and its substrate furimazine represent a pinnacle in bioluminescent reporter technology. Engineered from the deep-sea shrimp Oplophorus gracilirostris, this system offers unparalleled brightness, stability, and versatility for a wide range of applications, from reporter gene assays to live-cell protein dynamics and in vivo imaging.[1][2][3][4] This guide provides a detailed examination of the core mechanism, quantitative performance, and practical application of this powerful tool.
The light-generating reaction of the NanoLuc®-furimazine system is a highly efficient, ATP-independent enzymatic oxidation.[1] The process is fundamentally rooted in the unique chemical architecture of the furimazine substrate and the specialized catalytic environment of the NanoLuc® enzyme's active site.
1.1. The Reactants: Furimazine and NanoLuc® Luciferase
-
Furimazine: A synthetic coelenterazine analog, furimazine possesses an imidazo[1,2-a]pyrazin-3(7H)-one core. This structure is critical for its high-affinity binding to the NanoLuc® active site and the subsequent chemiluminescent reaction.
-
NanoLuc® Luciferase (NLuc): NLuc is a small, monomeric 19.1 kDa enzyme engineered for exceptional stability and brightness. Its structure features a β-barrel fold with an intra-barrel catalytic site where furimazine binds. Key amino acid residues within this pocket, particularly an intra-barrel arginine, play a direct role in catalysis.
1.2. The Chemical Reaction Pathway
The generation of light is a multi-step process initiated by the binding of furimazine and molecular oxygen within the enzyme's catalytic site.
-
Substrate Binding: Furimazine enters the intra-barrel catalytic site of the NanoLuc® enzyme.
-
Oxidation: The enzyme catalyzes the oxidation of the imidazopyrazinone core of furimazine. This is believed to occur via a radical charge-transfer mechanism, where an intra-barrel arginine residue coordinates the furimazine to react with O₂.
-
Dioxetanone Intermediate Formation: The oxidation leads to the formation of a highly unstable, high-energy cyclodioxetanone intermediate.
-
Decomposition and Excitation: This intermediate rapidly decomposes, releasing a molecule of carbon dioxide (CO₂) and forming the product, furimamide, in a singlet excited state.
-
Photon Emission: As the excited furimamide relaxes to its ground state, it releases the excess energy as a photon of blue light, with a peak emission at approximately 460 nm. The enzyme then releases the furimamide product, allowing the cycle to begin again.
This reaction is notably independent of adenosine triphosphate (ATP), a key advantage over systems like firefly luciferase, allowing it to function effectively in diverse environments, including the extracellular space.
References
The Challenge of Aqueous Solubility: An In-depth Technical Guide to Furimazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of furimazine, the luminogenic substrate for NanoLuc® luciferase. A critical understanding of furimazine's solubility is paramount for its effective application in robust and reproducible bioluminescence assays, particularly in the context of drug discovery and development where compound formulation and delivery are key. This document details the known solubility parameters of furimazine, outlines experimental protocols for its determination, and discusses strategies to enhance its aqueous compatibility.
Core Concepts: Understanding Furimazine's Solubility Profile
Furimazine, a coelenterazine analog, is a synthetic imidazopyrazinone that serves as a highly efficient substrate for the engineered NanoLuc® luciferase, producing a bright and sustained bioluminescent signal.[1] However, a significant challenge in its application is its inherently poor aqueous solubility.[2][3] This characteristic can limit its bioavailability and the maximum achievable concentration in experimental settings, potentially leading to suboptimal bioluminescence signals, especially in in vivo studies.[2][3]
Physicochemical Properties
A grasp of furimazine's fundamental physicochemical properties is essential for comprehending its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid | |
| Purity | >98% (HPLC) | |
| Storage | -20°C for long-term storage |
Quantitative Solubility Data
Precise quantitative data for furimazine's solubility in standard aqueous buffers (e.g., Phosphate-Buffered Saline - PBS) at various pH values and temperatures is not extensively reported in publicly available literature. This is largely because, for practical applications, furimazine is almost exclusively used in formulations containing co-solvents and excipients to overcome its poor water solubility. The available quantitative data, therefore, primarily reflects its solubility in these specialized formulations.
| Solvent/Formulation | Solubility | Reference(s) |
| Water | Insoluble | |
| Ethanol | Slightly soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| PEG-300-based formulation | 2.8 mM | |
| Hydrofurimazine (derivative) in PEG-300 based formulation | 28 mM | |
| Fluorofurimazine (derivative) in PEG-300 based formulation | at least 8.8 mM |
The lack of comprehensive aqueous solubility data underscores a critical knowledge gap and highlights the importance of standardized experimental determination for specific research applications.
Experimental Protocols for Solubility Determination
To address the limited availability of public data, researchers can determine the aqueous solubility of furimazine using established methodologies. The two primary approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound. It measures the concentration of a saturated solution in equilibrium with the solid drug.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid furimazine to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the compound.
-
-
Quantification of Solute:
-
Determine the concentration of furimazine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of furimazine to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mass per volume (e.g., µg/mL) or molarity (e.g., µM) at the specified temperature and pH.
-
Workflow for Thermodynamic Solubility Determination
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. This method assesses the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer. This can sometimes overestimate the true thermodynamic solubility.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of furimazine in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a microtiter plate, add a small volume of the furimazine DMSO stock solution to the wells.
-
Add the desired aqueous buffer to each well to achieve a range of final furimazine concentrations. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.
-
-
Incubation and Detection:
-
Incubate the plate at a controlled temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of the solutions using a nephelometer or a plate reader capable of detecting light scattering. The point at which precipitation is observed indicates the kinetic solubility limit.
-
Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or UV spectroscopy.
-
Workflow for Kinetic Solubility Assay
Strategies for Enhancing Furimazine's Aqueous Solubility
Given the inherent low aqueous solubility of furimazine, several strategies are employed to improve its dissolution and bioavailability for experimental use.
-
Use of Co-solvents: Formulations containing co-solvents such as polyethylene glycol (PEG-300), ethanol, and glycerol can significantly improve furimazine's solubility.
-
Formulation with Excipients: The use of excipients like Poloxamer-407 (P-407) can help create stable formulations for in vivo use. Lyophilization with polymers such as pullulan has also been shown to improve reconstitution and stability in aqueous solutions.
-
Development of More Soluble Analogs: Chemical modification of the furimazine scaffold has led to the development of analogs with enhanced aqueous solubility. Notable examples include hydrofurimazine and fluorofurimazine, which allow for the administration of higher effective concentrations in vivo.
The NanoLuc®-Furimazine Bioluminescent Reaction
Furimazine's utility lies in its role as a substrate for NanoLuc® luciferase. The interaction is a chemical reaction that produces light, and it is not part of a biological signaling pathway. The reaction is ATP-independent.
NanoLuc®-Furimazine Bioluminescent Reaction
Conclusion
Furimazine is a powerful tool in bioluminescence-based research, but its poor aqueous solubility presents a significant hurdle that must be addressed for reliable and reproducible results. While quantitative solubility data in simple aqueous buffers is scarce, the use of co-solvents, excipients, and more soluble analogs provides effective strategies for its application. The experimental protocols outlined in this guide offer a framework for researchers to determine the solubility of furimazine under their specific experimental conditions, ensuring the generation of high-quality and meaningful data. A thorough understanding and consideration of furimazine's solubility are crucial for harnessing the full potential of the NanoLuc® luciferase system in drug discovery and biomedical research.
References
The ATP-Independent Mechanism of the NanoLuc®-Furimazine Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core ATP-independent mechanism of the NanoLuc® luciferase-furimazine reaction. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals leveraging this powerful bioluminescent technology. This guide details the biochemical underpinnings of the reaction, presents key performance data in a comparative format, and offers detailed protocols for its application in various experimental settings.
Core Mechanism of the NanoLuc®-Furimazine Reaction
The bioluminescent reaction catalyzed by NanoLuc® (Nluc) luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, is a highly efficient, ATP-independent process.[1][2] This key characteristic distinguishes it from other commonly used luciferases, such as firefly luciferase, which requires ATP as a co-substrate.[3][4] The independence from cellular ATP levels simplifies assay design, reduces variability related to the metabolic state of cells, and enables robust performance in both intracellular and extracellular environments.[3]
The fundamental reaction involves the enzymatic oxidation of the novel imidazopyrazinone substrate, furimazine, in the presence of molecular oxygen. This process results in the formation of an excited-state product, furimamide, which upon relaxation to its ground state, emits a high-intensity, blue light with a maximum emission peak at approximately 460 nm.
Structural and computational studies have elucidated the catalytic mechanism, highlighting the critical role of an intra-barrel arginine residue within the active site of the NanoLuc® enzyme. This arginine residue coordinates the imidazopyrazinone core of the furimazine substrate, facilitating a reaction with molecular oxygen via a proposed radical charge-transfer mechanism. The subsequent oxidative decarboxylation of furimazine leads to the formation of the excited furimamide, which is then protonated to generate the light-emitting species.
Signaling Pathway Diagram
Caption: Proposed reaction mechanism of NanoLuc® and furimazine.
Quantitative Data Presentation
The NanoLuc®-furimazine system exhibits superior performance characteristics compared to other commonly used luciferases. The following tables summarize key quantitative data for easy comparison.
Table 1: Comparative Performance of Common Luciferases
| Parameter | NanoLuc® (Nluc) | Firefly (Fluc) | Renilla (Rluc) |
| Enzyme Size | 19.1 kDa | ~61 kDa | ~36 kDa |
| Substrate | Furimazine | D-luciferin | Coelenterazine |
| ATP Dependence | Independent | Dependent | Independent |
| Peak Emission | ~460 nm | ~560 nm | ~480 nm |
| Relative Brightness | ~150x brighter than Fluc or Rluc | Baseline | Baseline |
| Quantum Yield (ΦBL) | ~0.45 | ~0.41 | Not specified |
| Signal Half-Life | > 2 hours (glow-type) | Varies by reagent (flash or glow) | Varies by reagent (typically flash) |
Table 2: Physicochemical Properties of NanoLuc® Luciferase
| Parameter | Value |
| Thermal Stability (Tm) | 58 °C |
| Optimal pH Range | 7–9 |
| Intracellular Half-Life | > 6 hours |
| Secreted Half-Life | > 4 days at 37°C |
Table 3: Kinetic Parameters of NanoLuc® Luciferase
| Substrate | Km (μM) | Relative kcat |
| Furimazine | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format |
| Coelenterazine | Data not consistently reported in a standardized format | Data not consistently reported in a standardized format |
Experimental Protocols
Detailed methodologies for key assays utilizing the NanoLuc®-furimazine system are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Nano-Glo® Luciferase Assay for Reporter Gene Analysis (Lytic Assay)
This protocol describes the measurement of NanoLuc® luciferase activity from cultured cells, typically for reporter gene assays.
Materials:
-
Cells expressing NanoLuc® luciferase plated in a 96-well plate
-
Nano-Glo® Luciferase Assay Reagent (contains furimazine substrate and lysis buffer)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Methodology:
-
Cell Culture: Culture cells in a 96-well plate and perform experimental treatments as required.
-
Reagent Preparation: Thaw the Nano-Glo® Luciferase Assay Buffer and Substrate and allow them to equilibrate to room temperature. Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions (typically a 1:50 dilution of substrate in buffer).
-
Assay Procedure: a. Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature for 5-10 minutes. b. Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium. c. Mix the contents of the wells on an orbital shaker for 3 minutes to ensure complete cell lysis and reaction initiation. d. Incubate the plate at room temperature for at least 3 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Experimental Workflow: In Vitro NanoLuc® Assay
Caption: Workflow for a typical in vitro NanoLuc® luciferase assay.
NanoBRET™ Assay for Protein-Protein Interactions
This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in live cells.
Materials:
-
Mammalian cells
-
Expression vectors for NanoLuc®-fusion protein (donor) and HaloTag®-fusion protein (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Luciferase Assay Substrate (furimazine)
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring dual-wavelength emissions
Methodology:
-
Cell Transfection: Co-transfect mammalian cells with the NanoLuc®-fusion and HaloTag®-fusion expression vectors.
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I. Plate the cells in a white, 96-well assay plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the wells. Include "no ligand" control wells for background measurement.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for ligand entry and labeling of the HaloTag® fusion protein.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (furimazine) to all wells.
-
Luminescence Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).
-
Data Analysis: Calculate the raw BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity. Correct the BRET ratio by subtracting the background BRET ratio from the "no ligand" control wells. An increased BRET ratio indicates proximity between the donor and acceptor fusion proteins.
Logical Relationship: Bioluminescence Resonance Energy Transfer (BRET)
Caption: Principle of NanoBRET™ for detecting protein-protein interactions.
NanoBiT® Protein-Protein Interaction Assay
This protocol describes a protein fragment complementation assay for detecting protein-protein interactions in live cells.
Materials:
-
Mammalian cells
-
Expression vectors for Large BiT (LgBiT)- and Small BiT (SmBiT)-fusion proteins
-
Transfection reagent
-
Nano-Glo® Live Cell Assay Reagent (contains furimazine)
-
Opaque-walled 96-well plates
-
Luminometer
Methodology:
-
Cell Transfection: Co-transfect mammalian cells with the LgBiT- and SmBiT-fusion protein expression vectors.
-
Cell Culture: Culture the transfected cells in a 96-well plate for 20-24 hours.
-
Reagent Addition: Add the Nano-Glo® Live Cell Assay Reagent to each well.
-
Incubation: Incubate the plate at room temperature for approximately 10 minutes.
-
Luminescence Measurement: Measure the luminescence. An increase in luminescence indicates the interaction of the target proteins, which brings the LgBiT and SmBiT fragments together to reconstitute a functional NanoLuc® enzyme.
Conclusion
The ATP-independent mechanism of the NanoLuc®-furimazine reaction is a cornerstone of its exceptional performance as a bioluminescent reporter system. Its high sensitivity, bright signal, and simplified assay requirements have established it as an invaluable tool in diverse areas of biological research and drug discovery. The detailed protocols and comparative data provided in this guide offer a solid foundation for researchers and scientists to effectively design, execute, and interpret experiments utilizing this advanced technology. The continued development of NanoLuc®-based applications promises to further expand the frontiers of biological inquiry.
References
A Technical Guide to the Quantum Yield of Furimazine with NanoLuc Luciferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield of the bioluminescent reaction between the substrate furimazine and the engineered enzyme NanoLuc luciferase. This document outlines the core principles of bioluminescence quantum yield, presents key quantitative data, details the experimental protocol for its determination, and illustrates the underlying reaction pathway and experimental workflow.
Introduction to Bioluminescence and Quantum Yield
Bioluminescence is the emission of light generated by a chemical reaction, most commonly the oxidation of a luciferin substrate catalyzed by a luciferase enzyme. The efficiency of this light production is quantified by the bioluminescence quantum yield (ΦBL), a fundamental parameter representing the probability that a single photon is emitted for each substrate molecule consumed. A higher quantum yield is a primary determinant of the brightness of a bioluminescent system, a critical factor for sensitive detection in various biological assays.
The overall quantum yield is a product of three key efficiencies:
-
ΦC : The chemical yield of the light-emitting species.
-
ΦE : The efficiency of populating the excited state of the emitter.
-
ΦF : The fluorescence quantum yield of the emitter.
The NanoLuc-furimazine system is renowned for its exceptionally high quantum yield, which contributes to its status as one of the brightest known bioluminescent reporter systems.
Quantitative Data
The performance of the NanoLuc-furimazine system is characterized by several key quantitative parameters, which are summarized in the tables below for easy comparison.
Table 1: Comparative Bioluminescence Quantum Yields
| Luciferase System | Substrate | Quantum Yield (ΦBL) |
| NanoLuc (NLuc) | Furimazine | ~0.45 [1][2] |
| Firefly (Photinus pyralis) | D-luciferin | ~0.41 |
| Cypridina | Cypridina Luciferin | ~0.30 |
| Aequorin | Coelenterazine | ~0.16 |
Table 2: Key Performance Characteristics of NanoLuc Luciferase
| Parameter | Value |
| Enzyme Size | 19.1 kDa[1] |
| Emission Peak | ~460 nm[1] |
| ATP Requirement | Independent[1] |
| Signal Kinetics | Glow-type (Half-life > 2 hours) |
| Optimal pH Range | 7–9 |
| Thermal Stability (Tm) | 58 °C |
Table 3: Properties of Furimazine Substrate
| Parameter | Value |
| Molecular Formula | C₂₄H₁₉N₃O₂ |
| Molecular Weight | 381.43 g/mol |
| Solubility in DMSO | Soluble |
| Solubility in Ethanol | Slightly soluble |
| Solubility in Water | Insoluble |
| Apparent Km | ~10 µM |
Bioluminescent Reaction Pathway
The bioluminescent reaction catalyzed by NanoLuc luciferase involves the oxygen-dependent oxidation of furimazine. This process leads to the formation of an excited-state intermediate, furimamide, which then decays to its ground state, releasing energy in the form of a blue photon.
Caption: Bioluminescent reaction pathway of furimazine with NanoLuc luciferase.
Experimental Protocol: Determination of Bioluminescence Quantum Yield
The determination of the absolute quantum yield of a bioluminescent reaction is a complex process that requires the precise measurement of both the number of photons emitted and the number of substrate molecules consumed. The following protocol outlines the key steps for determining the quantum yield of the NanoLuc-furimazine reaction.
Principle
The bioluminescence quantum yield (ΦBL) is calculated as the ratio of the total number of emitted photons (P) to the initial number of reacting substrate molecules (N):
ΦBL = P / N
To accurately determine P, the luminometer must be calibrated to provide absolute light measurements (photons per second) rather than relative light units (RLU). This is typically achieved using a standard light source with a known photon output.
Materials and Reagents
-
Purified NanoLuc luciferase of known concentration
-
Furimazine of known concentration
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA)
-
Calibrated Luminometer or Spectrometer with an integrating sphere
-
Standard Light Source for calibration (e.g., a calibrated LED or a solution with a known quantum yield)
-
Black, opaque microplates
Experimental Workflow
The general workflow for determining the quantum yield involves calibrating the light detection instrument, performing the bioluminescent reaction, and analyzing the resulting data.
Caption: Experimental workflow for determining the bioluminescence quantum yield.
Detailed Procedure
-
Luminometer Calibration:
-
Calibrate the luminometer using a standard light source with a known spectral emission and photon flux. This step is crucial to convert the instrument's relative light units (RLU) to an absolute number of photons per second.
-
Alternatively, a well-characterized chemical or biological light standard with a known quantum yield can be used for cross-calibration.
-
-
Reagent Preparation:
-
Prepare a stock solution of purified NanoLuc luciferase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA). The concentration of the enzyme must be accurately determined (e.g., by measuring absorbance at 280 nm).
-
Prepare a stock solution of furimazine in an appropriate solvent (e.g., DMSO). The concentration should be accurately determined.
-
Prepare the final reaction buffer (e.g., PBS, pH 7.4, with 0.1% BSA).
-
-
Bioluminescent Reaction:
-
In a black, opaque microplate well, add a known amount of NanoLuc luciferase.
-
Initiate the reaction by adding a known, limiting amount of furimazine. The final concentration of furimazine should be such that it is the limiting reagent and is completely consumed during the measurement period.
-
Immediately place the plate in the calibrated luminometer.
-
-
Light Measurement:
-
Measure the light emission over time until the signal returns to baseline, indicating the complete consumption of the furimazine substrate.
-
Integrate the total photon flux over the entire reaction time to obtain the total number of photons (P) emitted.
-
-
Substrate Consumption:
-
The initial number of substrate molecules (N) is calculated from the known initial concentration and volume of furimazine added to the reaction. It is critical to ensure that the substrate is the limiting reagent and is fully consumed.
-
-
Quantum Yield Calculation:
-
Calculate the bioluminescence quantum yield (ΦBL) using the formula: ΦBL = P / N.
-
Conclusion
The high quantum yield of the NanoLuc-furimazine system is a key factor in its exceptional brightness and sensitivity as a bioluminescent reporter. Understanding the principles behind quantum yield and the experimental methodology for its determination is crucial for researchers utilizing this powerful tool in drug discovery and other life science applications. The data and protocols presented in this guide provide a comprehensive resource for the effective application and characterization of the NanoLuc-furimazine bioluminescent system.
References
Methodological & Application
Illuminating Cellular Processes: A Detailed Protocol for Furimazine-Based Assays
Introduction
The combination of the engineered NanoLuc® luciferase (Nluc) and its substrate, furimazine, has emerged as a powerful tool in biological research and drug development.[1][2] This system offers exceptionally bright and stable "glow-type" luminescence, approximately 150-fold brighter than firefly or Renilla luciferase systems.[3][4] The reaction is ATP-independent, which simplifies assay procedures and minimizes interference from cellular energy states.[4] This document provides detailed protocols for the application of furimazine in various cell-based assays, presents key quantitative data, and illustrates relevant biological and experimental workflows.
Principle of the Assay
The core of this technology lies in the enzymatic oxidation of furimazine by NanoLuc® luciferase. In the presence of oxygen, NanoLuc® catalyzes the conversion of furimazine into furimamide, releasing energy in the form of a high-intensity, sustained blue light with an emission maximum of approximately 460 nm. This straightforward, "add-mix-measure" format is highly amenable to high-throughput screening and various reporter gene assay formats.
Data Summary
Quantitative parameters are crucial for designing and interpreting furimazine-based assays. The following tables summarize key data points gathered from various applications.
Table 1: Furimazine and its Analogs - Properties and Concentrations
| Parameter | Furimazine | Fluorofurimazine (FFz) | Hydrofurimazine (HFz) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | - | - |
| Molecular Weight | 381.43 g/mol | - | - |
| Purity | >98% (HPLC) | - | - |
| Solubility | DMSO: 100 mg/mL (262.17 mM) | Increased aqueous solubility | Enhanced aqueous solubility |
| Storage | -20°C (≥ 2 years stability) | - | - |
| Typical In Vitro Concentration | 10-20 µM for maximal signal in cells | 0.015 mM and 0.0375 mM tested in vitro | - |
| In Vivo Administration | Soluble analogs like FFz are often preferred | 0.0375 mM showed enhanced signal in vivo | - |
| Emission Maximum | ~460 nm | 459 nm | - |
Table 2: Typical Assay Parameters
| Parameter | Value | Notes |
| Signal Half-Life | Approximately 120 minutes at room temperature | Can decrease at high expression levels due to substrate depletion. |
| Incubation Time (Post-Reagent Addition) | At least 3 minutes | To ensure complete cell lysis and signal stabilization. |
| Reagent-to-Sample Volume Ratio | 1:1 (e.g., 100 µL reagent to 100 µL of cells in medium) | For 96-well plates. |
| Substrate Dilution (Nano-Glo® Reagent) | Typically 1:50 to 1:100 in assay buffer | Follow manufacturer's instructions. |
Experimental Protocols
Protocol 1: Standard Intracellular NanoLuc® Luciferase Assay
This protocol is designed for quantifying the activity of NanoLuc® luciferase expressed within cells.
Materials:
-
Cells expressing NanoLuc® luciferase cultured in a 96-well plate
-
Passive Lysis Buffer (e.g., 1x PLB, Promega)
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine)
-
Luminometer
Procedure:
-
Cell Culture: Culture cells in a 96-well plate to the desired confluency.
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.
-
Cell Lysis (Option A - Separate Lysis): a. Remove the culture medium. b. Add 20 µL of 1x Passive Lysis Buffer to each well. c. Incubate at room temperature for 15 minutes to ensure complete lysis.
-
Reagent Preparation: Prepare the Nano-Glo® reagent according to the manufacturer's instructions (typically a 1:50 dilution of the furimazine substrate in buffer).
-
Luminescence Measurement (for Separate Lysis): a. Add 20 µL of the prepared reagent to each well containing the cell lysate. b. Measure luminescence using a luminometer.
-
Combined Lysis and Assay (Option B - Single Addition): a. Add a volume of Nano-Glo® Luciferase Assay Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). The reagent contains an integral lysis buffer. b. Mix gently on an orbital shaker for approximately 3 minutes. c. Wait at least 3 minutes before measuring luminescence to allow for signal stabilization.
Protocol 2: Live-Cell NanoLuc® Luciferase Assay
This protocol allows for the measurement of NanoLuc® activity in living cells without requiring cell lysis.
Materials:
-
Cells expressing NanoLuc® luciferase in a 96-well plate
-
Nano-Glo® Live Cell Assay Reagent (containing cell-permeable furimazine)
-
Serum-free medium (e.g., Opti-MEM®)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the Nano-Glo® Live Cell Assay Reagent by diluting the furimazine substrate as per the manufacturer's instructions (e.g., 1:100) in serum-free medium.
-
Assay Initiation: Remove the existing culture medium from the cells and gently add the prepared furimazine-containing medium.
-
Equilibration: Incubate the plate for 10-30 minutes at 37°C to allow the substrate to diffuse into the cells.
-
Luminescence Measurement: Measure luminescence using a luminometer. The signal can be measured kinetically over time.
Protocol 3: NanoBRET™ Assay for Protein-Protein Interactions
This protocol outlines the steps for a Bioluminescence Resonance Energy Transfer (BRET) assay to study protein-protein interactions in living cells.
Materials:
-
Cells co-expressing a NanoLuc® fusion protein (donor) and a HaloTag® fusion protein (acceptor) in a 96-well plate.
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)
-
NanoBRET® Nano-Glo® Substrate (furimazine)
-
Luminometer capable of measuring two distinct wavelengths.
Procedure:
-
Cell Preparation: Seed cells co-expressing the donor and acceptor fusion proteins in a 96-well plate and incubate for 24 hours.
-
Acceptor Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells at the desired final concentration and incubate for the recommended time.
-
Wash: Wash the cells to remove excess unbound fluorophore.
-
BRET Measurement: a. Add the NanoBRET® Nano-Glo® Substrate (furimazine) to each well. b. Immediately measure the luminescence at two wavelengths: one for the donor emission (~460 nm) and one for the acceptor emission (>600 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increased BRET ratio indicates close proximity of the donor and acceptor proteins.
Visualizations
Signaling Pathway Investigation
NanoLuc® reporters can be placed under the control of specific response elements to monitor the activity of signaling pathways. The diagram below illustrates how a NanoLuc® reporter can be used to measure TGF-β pathway activation.
References
Application Notes: Preparing Furimazine Working Solutions for High-Sensitivity Luminescence Assays
Introduction
The NanoLuc® luciferase (Nluc), an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its optimized substrate, furimazine, creates a powerful bioluminescent reporter system.[1] This system is characterized by an exceptionally bright, "glow-type" luminescence, approximately 150 times more intense than that of conventional firefly or Renilla luciferases.[2][3][4] The reaction is ATP-independent, a significant advantage for various applications, including extracellular and in vivo assays.[2]
Proper preparation of the furimazine working solution is critical to harnessing the full potential of this system's sensitivity and reproducibility. These application notes provide detailed protocols, quantitative data, and best practices for researchers, scientists, and drug development professionals.
Physicochemical Properties and Storage of Furimazine
Furimazine is an imidazopyrazinone substrate with low aqueous solubility, a key consideration for stock and working solution preparation. For in vivo applications, more soluble analogs like Fluorofurimazine (FFz) have been developed to enhance bioavailability.
Table 1: Properties and Storage of Furimazine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO; Insoluble in water | |
| Emission Maximum | ~460 nm | |
| Storage (Powder) | -20°C for up to 3 years, protected from light |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | |
Preparation of Furimazine Solutions
It is highly recommended to prepare the final furimazine working solution fresh for each experiment to ensure maximum activity and reproducibility. Commercial kits, such as the Nano-Glo® Luciferase Assay System, provide pre-formulated buffers and substrates for convenience and consistency.
Protocol 1: Preparation of Furimazine Stock Solution (from powder)
-
Reagent: Furimazine powder, Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the furimazine powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Furimazine Working Solution (for In Vitro Assays)
This protocol is for a standard in vitro assay using a generic buffer. The optimal final concentration of furimazine is typically between 10-20 µM.
-
Reagents: Furimazine stock solution (from Protocol 1), Assay Buffer (e.g., PBS or TBS, pH 7.4, with 0.01% BSA).
-
Procedure:
-
On the day of the experiment, thaw an aliquot of the furimazine stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration (e.g., 10 µM) in your total assay volume.
-
Dilute the stock solution directly into the assay buffer. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of assay buffer.
-
Vortex gently to mix. Protect the solution from light and use it promptly.
-
Protocol 3: Preparation of Working Reagent Using a Commercial Kit (e.g., Nano-Glo® Assay System)
Commercial kits simplify preparation by providing an optimized assay buffer that often contains lytic agents and stabilizers.
-
Reagents: Nano-Glo® Luciferase Assay Substrate, Nano-Glo® Luciferase Assay Buffer (provided in the kit).
-
Procedure:
-
Allow both substrate and buffer components to equilibrate to room temperature.
-
Transfer the entire volume of the Nano-Glo® Assay Buffer into the amber bottle containing the Nano-Glo® Assay Substrate. The typical dilution ratio is 1:50.
-
Mix by inversion until the substrate is thoroughly dissolved. Do not vortex.
-
-
Stability: The reconstituted reagent loses approximately 10% of its activity after 8 hours at room temperature. It can be stored at 4°C for up to 2 days with less than a 10% loss in activity. However, fresh preparation is always recommended.
Experimental Protocols
Protocol 4: In Vitro Luminescence Assay with Purified NanoLuc® Enzyme
This protocol quantifies the activity of purified NanoLuc® luciferase.
-
Prepare the furimazine working solution (10-20 µM) according to Protocol 2.
-
Prepare a dilution series of purified NanoLuc® enzyme in the same assay buffer.
-
In a white, opaque 96-well microplate, add the diluted NanoLuc® enzyme samples (e.g., 50 µL per well).
-
Initiate the reaction by adding an equal volume of the furimazine working solution (e.g., 50 µL) to each well.
-
Immediately measure the luminescence signal using a luminometer.
Protocol 5: Cell-Based Luminescence Assay for Intracellular NanoLuc®
This protocol measures NanoLuc® activity from cell lysates.
-
Culture cells expressing NanoLuc® luciferase in a 96-well plate.
-
Remove the culture medium.
-
To lyse the cells, add 20-50 µL of a suitable lysis buffer (e.g., 1x Passive Lysis Buffer) to each well.
-
Incubate at room temperature for 15 minutes to ensure complete lysis.
-
Prepare the Nano-Glo® assay reagent according to Protocol 3.
-
Add a volume of the prepared reagent equal to the volume of cell lysate in each well (e.g., add 20 µL of reagent to 20 µL of lysate).
-
Wait for at least 3 minutes for the signal to stabilize.
-
Measure luminescence using a luminometer. The signal half-life is approximately 120 minutes.
Quantitative Data and Substrate Comparison
The low aqueous solubility of furimazine can be a limiting factor for in vivo studies. Analogs like Fluorofurimazine (FFz) offer improved solubility and result in brighter signals at lower concentrations with reduced cytotoxicity.
Table 2: Comparison of Furimazine and Fluorofurimazine (FFz) for In Vivo Use
| Parameter | Furimazine | Fluorofurimazine (FFz) | Reference(s) |
|---|---|---|---|
| Typical In Vivo Concentration | 0.05 mM | 0.0375 mM | |
| Relative In Vitro Cytotoxicity (LC₅₀) | 0.081 mM | 0.25 mM (~3.1x less toxic) | |
| Relative In Vivo Signal | Standard | Significantly Higher Photon Flux |
| Formulation | Often requires co-solvents (e.g., PEG-300) | Available in optimized formulations with excipients (e.g., Poloxamer-407) for enhanced bioavailability | |
Reaction Mechanism
The NanoLuc® luciferase catalyzes the oxidation of furimazine in the presence of oxygen, producing a stable, high-intensity light signal. The reaction forms an excited-state product, furimamide, which emits a photon as it relaxes to its ground state.
References
Illuminating Cellular Conversations: Applications of NanoLuc® and Furimazine in BRET Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of NanoLuc® luciferase, a small (19 kDa) enzyme engineered from the deep-sea shrimp Oplophorus gracilirostris, and its optimized substrate, furimazine, has revolutionized the field of bioluminescence resonance energy transfer (BRET) assays.[1][2] This powerful combination offers unprecedented sensitivity, a high signal-to-noise ratio, and a sustained "glow-type" luminescence, making it an invaluable tool for studying real-time cellular processes such as protein-protein interactions (PPIs) and target engagement (TE) in living cells.[1][3]
Principle of NanoBRET® Technology
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between two molecules. In the NanoBRET® system, one protein of interest is genetically fused to NanoLuc® luciferase (the donor), and the other is fused to a fluorescent protein or a self-labeling tag like HaloTag® that is subsequently labeled with a fluorescent ligand (the acceptor). When the two proteins interact, bringing the donor and acceptor within 10 nanometers of each other, the energy generated by the oxidation of furimazine by NanoLuc® is transferred non-radiatively to the acceptor fluorophore. This energy transfer causes the acceptor to emit light at its characteristic wavelength, which can be measured. The BRET signal is calculated as the ratio of the acceptor's light emission to the donor's light emission.
The exceptional brightness of the NanoLuc®-furimazine reaction, approximately 150 times greater than that of traditional luciferases like Renilla, allows for the detection of interactions even at low, physiological expression levels. Furthermore, the blue-shifted emission of NanoLuc® (~460 nm) combined with red-shifted acceptors minimizes spectral overlap, leading to an improved signal-to-background ratio compared to conventional BRET assays.
Key Applications
The versatility and sensitivity of the NanoLuc®-furimazine BRET system lend it to a wide array of applications in cellular biology and drug discovery.
Protein-Protein Interaction (PPI) Assays
NanoBRET® PPI assays are a cornerstone application for studying the dynamic interactions between proteins in their native cellular environment. This is critical for understanding signaling pathways, protein complex formation, and the mechanism of action of drugs that modulate these interactions.
Target Engagement (TE) Assays
Determining whether a drug binds to its intended target within a cell is a crucial step in drug development. NanoBRET® Target Engagement assays provide a quantitative measure of compound binding to a specific protein in live cells. This is achieved by measuring the displacement of a fluorescent tracer from the target protein (fused to NanoLuc®) upon the addition of a test compound.
GPCR Signaling Pathway Analysis
G protein-coupled receptors (GPCRs) are a major class of drug targets. NanoBRET® assays are widely used to study various aspects of GPCR signaling, including ligand binding, receptor dimerization, and the recruitment of downstream signaling molecules like β-arrestins and G proteins.
Quantitative Data Summary
The performance of NanoBRET® assays can be quantified using several key parameters. The following table summarizes typical quantitative data obtained from various NanoBRET® applications.
| Assay Type | Interacting Partners/Target | Acceptor | BRET Ratio (milliBRET units, mBU) | Signal-to-Background (S/B) Ratio | Z'-Factor | Reference |
| PPI | Frb-Nluc / FKBP-HT | HaloTag®-NanoBRET™ 618 Ligand | Rapamycin-induced: >100 | High | >0.8 | |
| PPI | Nluc-p50 / YFP-RelA | YFP | Constitutive: ~200-400 | >5 | Not Reported | |
| TE | HDAC1-NanoLuc® | NanoBRET™ Tracer | Varies with compound | High | >0.7 | |
| GPCR | NTS1R-Nluc | Fluorescent Ligand | Ligand-dependent | High | Not Reported | |
| PPI | Nano-CRAF / Halo-KRAS | HaloTag®-NanoBRET™ 618 Ligand | Constitutive: ~100-200 | >10 | >0.7 |
Experimental Protocols
Protocol 1: NanoBRET® Protein-Protein Interaction (PPI) Assay
This protocol outlines the general steps for studying the interaction between two proteins using the NanoBRET® system with a HaloTag® acceptor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for Protein A fused to NanoLuc® (pA-NLuc) and Protein B fused to HaloTag® (pB-HT)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate (containing furimazine)
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 6-well plate and grow to 80-90% confluency.
-
Co-transfect the cells with the pA-NLuc and pB-HT expression vectors using a suitable transfection reagent according to the manufacturer's instructions. Include a negative control with pA-NLuc and an empty HaloTag® vector.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding for Assay:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Plate the cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 80 µL of medium.
-
-
HaloTag® Labeling:
-
Add HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM.
-
Incubate for 2 hours at 37°C.
-
-
Medium Exchange:
-
Gently aspirate the medium containing the unbound ligand.
-
Replace with 100 µL of fresh, pre-warmed Opti-MEM® I.
-
-
Substrate Addition and Measurement:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Immediately measure the donor luminescence (~460 nm) and acceptor luminescence (~618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Correct the BRET ratio by subtracting the background BRET ratio obtained from the negative control wells.
-
Protocol 2: NanoBRET® Target Engagement (TE) Assay
This protocol provides a general method for quantifying the binding of a test compound to a target protein in live cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the target protein fused to NanoLuc® (Target-NLuc)
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer specific for the target protein
-
Test compounds
-
NanoBRET® Nano-Glo® Substrate (containing furimazine)
-
White, 96-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Culture and Transfection:
-
Transfect HEK293T cells with the Target-NLuc expression vector.
-
Incubate for 24 hours.
-
-
Cell Seeding for Assay:
-
Plate the transfected cells into a white, 96-well assay plate at a density of 2 x 10^4 cells per well in 80 µL of Opti-MEM®.
-
-
Compound Addition:
-
Add the test compounds at various concentrations to the assay wells.
-
-
Tracer Addition:
-
Add the specific NanoBRET® tracer at a pre-determined optimal concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for 2 hours to allow the binding to reach equilibrium.
-
-
Substrate Addition and Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate to each well.
-
Immediately measure the donor and acceptor luminescence signals.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Plot the BRET ratio as a function of the test compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Application Note & Protocols: Furimazine for In Vivo Bioluminescence Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioluminescence imaging (BLI) is a powerful and widely used modality for non-invasively monitoring biological processes in living animals. The NanoLuc® luciferase, derived from the deep-sea shrimp Oplophorus gracilirostris, represents a significant advancement in BLI technology. It is a small (19 kDa), ATP-independent enzyme that utilizes a novel coelenterazine analog, furimazine, as its substrate to produce high-intensity, glow-type luminescence[1][2]. This system offers substantial advantages over traditional firefly luciferase systems, including significantly brighter signal output and ATP-independence, which allows for imaging in low-energy environments like the extracellular space[2][3][4].
However, the utility of the original furimazine substrate in vivo has been hampered by its poor aqueous solubility and bioavailability, which limits the achievable signal intensity. To overcome these limitations, derivatives such as hydrofurimazine (HFz) and fluorofurimazine (FFz) have been developed. These analogs exhibit enhanced aqueous solubility, allowing for the administration of higher effective doses, resulting in brighter and more sustained bioluminescent signals in vivo. Formulations including agents like Poloxamer-407 (P-407) further improve substrate bioavailability and provide sustained-release kinetics.
This document provides detailed protocols and comparative data for using furimazine and its enhanced derivatives for in vivo bioluminescence imaging.
Principle of the Reaction
The NanoLuc® luciferase catalyzes the oxidation of furimazine in the presence of oxygen, leading to the creation of an excited-state product that emits blue light (peak emission ~460 nm) upon relaxation to the ground state. Unlike firefly luciferase, this reaction does not require adenosine triphosphate (ATP) as a cofactor, making the signal directly proportional to the concentration of the enzyme and substrate, independent of the local metabolic state of the cells.
Caption: Biochemical reaction of NanoLuc® luciferase with furimazine.
Data Presentation: Substrate Comparison
The choice of substrate and administration route significantly impacts signal intensity and kinetics. Newer furimazine analogs, particularly fluorofurimazine (FFz), offer substantial improvements in performance.
Table 1: In Vivo Performance Comparison of Furimazine and Analogs
| Substrate | Administration Route | Relative Brightness (vs. Furimazine) | Key Characteristics | Citations |
|---|---|---|---|---|
| Furimazine | IV / IP | 1x (Baseline) | Poor aqueous solubility limits dosage and signal. IP route may cause non-specific background. | |
| Hydrofurimazine (HFz) | IP | ~4x | Enhanced solubility allows higher doses. Slower onset and more prolonged signal than furimazine. | |
| Fluorofurimazine (FFz) | IV | ~9x | High aqueous solubility; provides the most intense signal. |
| Fluorofurimazine (FFz) | IP | ~3x | Brighter than furimazine with more sustained signal. Recommended starting point for many studies. | |
Table 2: Recommended Dosages and Imaging Kinetics
| Substrate | Administration Route | Recommended Starting Dose (Mouse) | Typical Time to Peak Signal | Signal Duration | Citations |
|---|---|---|---|---|---|
| Furimazine | IV | 0.25 mg/kg (~5 µ g/mouse ) | < 1 minute | Rapid decay (< 5 minutes) | |
| Fluorofurimazine (FFz) in P-407 | IP | 0.44 µmoles (~170 µ g/mouse ) | 10 - 20 minutes | Sustained for > 60 minutes |
| Fluorofurimazine (FFz) in P-407 | IV | 0.44 µmoles (~170 µ g/mouse ) | ~ 5 minutes | Peaks faster and decays more rapidly than IP | |
Experimental Protocols
The following protocols provide a general framework for in vivo imaging. Optimization is recommended for specific animal models and experimental goals.
Reagent Preparation
Proper substrate handling and preparation are critical for reproducible results. It is highly recommended to use commercially available, optimized in vivo formulations (e.g., Nano-Glo® Fluorofurimazine In Vivo Substrate), which often come lyophilized with solubility enhancers like P-407.
Materials:
-
Lyophilized in vivo-grade furimazine analog (e.g., Fluorofurimazine)
-
Sterile, nuclease-free water or PBS
-
Syringes and needles appropriate for the chosen administration route
Protocol:
-
Allow the lyophilized substrate vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the substrate using the volume of sterile water or PBS specified by the manufacturer. For example, Promega's FFz (N4100) is reconstituted in 525 µl of water.
-
Mix gently by inversion until the cake is fully dissolved. Avoid vigorous vortexing.
-
Protect the reconstituted substrate from light and use it for the experiment on the same day. It is recommended to reconstitute a fresh vial for each imaging session.
In Vivo Imaging Workflow
This workflow outlines the key steps from animal preparation to data acquisition. All procedures must comply with institutional guidelines for the humane treatment of animals.
Caption: Standard workflow for in vivo bioluminescence imaging.
Detailed Steps:
-
Animal Preparation: Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation). Place the animal in the light-tight chamber of the IVIS® or a similar imaging system.
-
Substrate Administration:
-
Intraperitoneal (IP) Injection: Inject the prepared substrate solution into the lower abdominal quadrant. The IP route generally results in a slower, more sustained signal. Note: This route can sometimes lead to a non-specific signal in the peritoneum.
-
Intravenous (IV) Injection: Administer the substrate via the tail vein. This route provides rapid systemic distribution, leading to a quick and intense peak signal, which is ideal for visualizing cells in the vasculature or lungs shortly after injection.
-
Subcutaneous (SC) Injection: This route is not recommended as it can lead to a strong, localized signal at the injection site that does not efficiently reach systemic circulation.
-
-
Image Acquisition:
-
Immediately after substrate administration, begin acquiring a series of images over time (e.g., every 1-2 minutes for 30-60 minutes) to capture the full kinetic profile.
-
Typical imaging settings for NanoLuc are a 1-second exposure with medium binning, though this may need to be adjusted to avoid signal saturation, especially when using FFz.
-
Use an open emission filter to collect all emitted photons.
-
-
Data Analysis:
-
Using the imaging software, draw Regions of Interest (ROIs) over the target tissues or tumors.
-
Quantify the signal intensity as total flux (photons/second) within each ROI.
-
Plot the photon flux over time to determine the peak signal and signal duration for your model.
-
Troubleshooting and Considerations
-
Signal Saturation: The NanoLuc system is exceptionally bright. If pixels are saturated, reduce the exposure time or adjust the f-stop.
-
Autoluminescence: Furimazine and its analogs can undergo enzyme-independent oxidation, which produces a low-level background signal (autoluminescence). This is typically negligible but can be assessed by imaging a wild-type mouse injected with the substrate.
-
Injection Site Signal: For IP injections, a high local signal can occur. If this interferes with the target signal, consider physically shielding the injection site or switching to IV administration.
-
Deep Tissue Imaging: The blue light (~460 nm) emitted by the NanoLuc/furimazine reaction is subject to significant tissue attenuation. For deep tissue targets, consider using red-shifted reporters like Antares (a fusion of NanoLuc to an orange fluorescent protein) or AkaLuc, which provide better tissue penetration.
-
Toxicity: While generally safe for acute use, studies have reported that prolonged, high-dose administration of furimazine may cause hepatotoxicity. FFz has been shown to be significantly less cytotoxic than furimazine. Always use the minimum effective dose and monitor animal welfare.
References
- 1. NanoLuc Reporter for Dual Luciferase Imaging in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nano-Glo® Fluorofurimazine In Vivo Substrate (FFz) [promega.co.uk]
Illuminating Biology: The NanoLuc®-Furimazine System for Advanced Reporter Gene Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The field of biomedical research has been significantly advanced by the advent of bioluminescent reporter systems. Among these, the NanoLuc® (Nluc) luciferase system, derived from the deep-sea shrimp Oplophorus gracilirostris, represents a paradigm shift in reporter assay technology.[1][2] In conjunction with its optimized substrate, furimazine, this system offers unparalleled sensitivity, stability, and versatility compared to traditional reporters like Firefly (Fluc) and Renilla (Rluc) luciferases.[2][3] NanoLuc® luciferase is a small, monomeric 19.1 kDa enzyme engineered for high-intensity, glow-type luminescence, making it an exceptional tool for a wide array of applications, from gene expression studies to complex analyses of protein dynamics.[4]
The core of the system is an ATP-independent reaction where NanoLuc® catalyzes the oxidation of furimazine, producing a stable, bright blue light with an emission maximum of approximately 460 nm. This reaction is about 100-150 times brighter than those of firefly or Renilla luciferases. The system's high signal intensity, low background, and robust performance make it ideal for sensitive detection in various biological assays, including G protein-coupled receptor (GPCR) signaling, kinase biology, and protein-protein interactions.
These notes provide a comprehensive overview, quantitative data, and detailed protocols for leveraging the NanoLuc®-furimazine system in key research applications.
Quantitative Data Presentation
The superior physical and kinetic properties of NanoLuc® luciferase make it a powerful reporter. The following tables summarize its key characteristics in comparison to conventional luciferases.
Table 1: Comparison of Luciferase Reporter Properties
| Property | NanoLuc® Luciferase | Firefly Luciferase | Renilla Luciferase |
| Size | 19.1 kDa | 61 kDa | 36 kDa |
| Relative Brightness | ~150x greater than Fluc or Rluc | Baseline | Variable |
| Signal Kinetics | Glow-type | Flash-type (can be modified) | Flash-type |
| Signal Half-Life (in vitro) | > 2 hours | ~3 hours (stabilized) | ~3 hours (stabilized) |
| ATP Requirement | Independent | Dependent | Independent |
| Emission Maximum | ~460 nm | ~565 nm | ~480 nm |
| Thermal Stability (Tm) | ~60°C | ~31°C | N/A |
| Optimal pH Range | 6.0 - 8.0 | > pH 8.0 (sharp decrease below) | N/A |
Table 2: Overview of NanoLuc®-Based Assay Technologies
| Technology | Principle | Primary Application | Key Features |
| NanoLuc® Reporter | Direct measurement of Nluc expression | Promoter activity, gene expression | High sensitivity, broad dynamic range. Secreted (secNluc) and destabilized (NlucP) versions available. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | Protein-protein interactions, target engagement | Live-cell, real-time measurements; improved signal-to-background ratio due to spectral separation. |
| NanoBiT® | Split-luciferase complementation | Protein-protein interactions, receptor dimerization | Reversible, low steric hindrance due to small peptide tag (SmBiT), suitable for detecting weak or transient interactions. |
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key principles and workflows associated with the NanoLuc®-furimazine system.
Caption: GPCR-β-Arrestin recruitment assay using NanoBiT® technology.
References
Illuminating Cellular Dynamics: Application Notes and Protocols for Live-Cell Imaging with Furimazine Substrate
For Researchers, Scientists, and Drug Development Professionals
The advent of the engineered NanoLuc® luciferase and its specific substrate, furimazine, has revolutionized the field of cellular biology by enabling highly sensitive, real-time analysis of dynamic cellular processes. This powerful bioluminescent system offers a significantly brighter signal than traditional luciferases, such as Firefly and Renilla, and its ATP-independent nature allows for robust measurements in various cellular environments. This document provides detailed application notes and protocols for utilizing the NanoLuc®-furimazine system for live-cell imaging, catering to the needs of researchers in basic science and drug development.
Principle of the Assay
The live-cell imaging assay is founded on the interaction between the small (19.1kDa) monomeric NanoLuc® luciferase and the cell-permeable furimazine substrate.[1] Upon enzymatic reaction, a high-intensity, glow-type luminescence is produced with a peak emission at approximately 460 nm.[2] The non-lytic nature of the recommended assay systems ensures that cell viability is maintained, permitting continuous monitoring of cellular activities for extended periods.[1] The proprietary formulation of some reagents also aids in reducing autoluminescence, thereby enhancing the signal-to-noise ratio.[3]
Applications in Cellular Biology
The versatility of the NanoLuc®-furimazine system lends itself to a wide array of applications in live-cell imaging:
-
Reporter Gene Assays: By placing the NanoLuc® luciferase gene under the control of a specific promoter or other regulatory elements, researchers can quantitatively monitor their activity in real-time.[1]
-
Protein Dynamics: Fusion of NanoLuc® to a protein of interest allows for the study of its expression, localization, and degradation within living cells.
-
Drug-Target Engagement: The system can be adapted to develop assays that measure the engagement of a drug with its cellular target, providing valuable insights for drug discovery.
-
Signaling Pathway Analysis: NanoLuc® reporters are instrumental in dissecting signaling pathways. For instance, a reporter can be linked to a responsive promoter to measure the activation of a specific pathway, such as the TGF-β signaling cascade.
-
Bioluminescence Resonance Energy Transfer (BRET): The bright signal of NanoLuc® makes it an excellent donor for BRET-based assays, which are used to study protein-protein interactions.
Data Presentation
Recommended Furimazine Concentrations for Cell-Based Assays
The optimal concentration of furimazine is critical for achieving a robust and stable signal while minimizing potential cytotoxicity. The following table summarizes recommended concentrations for various applications.
| Assay Type | Cell Type/System | Recommended Furimazine Concentration | Key Considerations |
| Live-Cell, Real-Time Assays | Various mammalian cells | 5.8 µM (from 1:100 dilution of Nano-Glo® Live Cell Reagent) | General recommendation for live-cell assays. |
| Long-Duration Live-Cell Assays (>2 hours) | HEK293, CHO, U2OS, HeLa | Use of stabilized substrates like caged furimazine derivatives is recommended. | To ensure sustained signal over extended periods. |
| Endpoint Lytic Assays | Various | Varies (optimization required) | Higher concentrations might be needed due to shorter measurement times. |
| In Vivo Imaging | Mouse models | Substrate choice is critical; newer analogs like fluorofurimazine (FFz) are recommended over furimazine due to better solubility and bioavailability. | Furimazine's low aqueous solubility limits its use in vivo. |
Signal Stability and Half-Life
The stability of the luminescent signal is a key advantage of the NanoLuc®-furimazine system.
| Condition | Signal Half-Life | Notes |
| In Vitro (Standard Expression) | Approximately 120 minutes | At high luciferase expression levels, the half-life can decrease due to substrate depletion. |
| Secreted NanoLuc® in Medium | > 4 days at 37°C | The secreted enzyme is remarkably stable. |
| In Vivo (with FFz) | Dependent on administration route | Intravenous (i.v.) injection generally leads to a faster peak and decline compared to intraperitoneal (i.p.) injection. |
Experimental Protocols
General Protocol for Live-Cell Imaging
This protocol provides a general framework for real-time monitoring of NanoLuc® activity in living cells.
Materials:
-
Cells expressing NanoLuc® luciferase
-
White, opaque 96-well plates suitable for luminescence measurements
-
Culture medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Nano-Glo® Live Cell Substrate (containing furimazine)
-
Nano-Glo® LCS Dilution Buffer
-
Luminometer or imaging system capable of detecting luminescence
Procedure:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density appropriate for your experiment and culture overnight.
-
Reagent Preparation: Equilibrate the Nano-Glo® LCS Dilution Buffer to room temperature. Prepare the Nano-Glo® Live Cell Assay Reagent by diluting the furimazine substrate according to the manufacturer's instructions (a 1:100 dilution is common).
-
Substrate Addition: Carefully add the prepared reagent to each well. The volume added should typically be equal to the volume of culture medium in the well.
-
Incubation: Incubate the plate for at least 3 minutes at room temperature to allow the signal to stabilize.
-
Measurement: Measure luminescence using a plate reader or imaging system. For kinetic studies, repeated measurements can be taken over time.
Protocol for Optimizing Furimazine Concentration
To ensure optimal assay performance, it is recommended to titrate the furimazine concentration for new cell lines or assay formats.
Procedure:
-
Cell Plating: Seed NanoLuc®-expressing cells in a 96-well plate.
-
Furimazine Dilution Series: Prepare a serial dilution of furimazine in your assay buffer (e.g., Opti-MEM®). A typical range to test is from 1 µM to 50 µM.
-
Substrate Addition: Remove the culture medium and replace it with the different furimazine dilutions.
-
Signal Measurement: Immediately begin measuring luminescence at regular intervals for the desired duration of your experiment.
-
Data Analysis: Plot the luminescence signal (Relative Light Units, RLU) against the furimazine concentration at different time points. The optimal concentration is the lowest one that provides a maximal and stable signal over your experimental window.
Protocol for Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines the steps for a BRET experiment to study protein-protein interactions.
Materials:
-
Cells co-expressing a NanoLuc® fusion protein (donor) and a fluorescent protein fusion (acceptor)
-
NanoBRET® Nano-Glo® Substrate (furimazine)
-
Luminometer capable of measuring two distinct wavelengths
Procedure:
-
Cell Preparation: Seed the co-transfected cells in a 96-well plate and incubate for 24 hours.
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate to each well.
-
Luminescence Measurement: Immediately measure the luminescence at two wavelengths: one for the donor emission (~460 nm) and one for the acceptor emission (e.g., ~618 nm for a red acceptor).
-
BRET Ratio Calculation: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio indicates a close proximity between the donor and acceptor proteins.
Mandatory Visualizations
Caption: A generalized workflow for a live-cell imaging experiment.
Caption: TGF-β signaling pathway monitored with a NanoLuc reporter.
Troubleshooting and Considerations
-
Cytotoxicity: While generally well-tolerated, high concentrations of furimazine or prolonged exposure can be cytotoxic to some cell lines. It is crucial to perform dose-response and time-course experiments to determine the optimal, non-toxic concentration for your specific cells.
-
Substrate Stability: Furimazine can be unstable over long periods in culture medium. For experiments exceeding a few hours, consider using caged furimazine derivatives that offer a more sustained release and prolonged signal.
-
Signal Intensity: If the signal is weak, ensure that the NanoLuc® reporter is adequately expressed and that the furimazine concentration is optimal. For very low expression levels, the high sensitivity of the NanoLuc® system is a significant advantage.
-
In Vivo Imaging: For animal studies, the original furimazine substrate has limitations due to its poor aqueous solubility and bioavailability. Newer, more soluble analogs like hydrofurimazine (HFz) and fluorofurimazine (FFz) are recommended as they provide brighter and more sustained signals in vivo.
References
Illuminating Cellular Processes: A Guide to Dual-Luciferase Assays with Furimazine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The dual-luciferase assay is a powerful tool in modern biological research, enabling the sensitive and quantitative analysis of gene expression, signal transduction, and other cellular events. The advent of the engineered NanoLuc® luciferase and its specific substrate, furimazine, has significantly enhanced the capabilities of this technology. This document provides detailed application notes and protocols for performing a dual-luciferase assay using furimazine, tailored for researchers, scientists, and professionals in drug development.
Introduction to the NanoLuc® Dual-Luciferase® System
The Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System is a popular choice that allows for the sequential detection of firefly luciferase and NanoLuc® luciferase from a single sample.[1][2] This system offers high sensitivity and a broad dynamic range, making it ideal for a variety of applications.[2][3][4]
Principle of the Assay:
The assay is based on the activities of two independent luciferases:
-
NanoLuc® Luciferase (NLuc): A small (19.1 kDa), ATP-independent enzyme that utilizes furimazine as a substrate to produce a bright, sustained "glow-type" luminescence with an emission maximum of approximately 460 nm. Its high signal intensity makes it an excellent experimental reporter.
-
Firefly Luciferase (FLuc): Commonly used as a control reporter for normalization. It catalyzes the oxidation of D-luciferin in an ATP-dependent reaction to produce light.
The sequential assay format involves first measuring the firefly luciferase activity, then adding a reagent that simultaneously quenches the firefly signal and initiates the NanoLuc® reaction. This "add-read-add-read" format is straightforward and amenable to high-throughput screening.
Key Advantages of the Furimazine-Based System
-
High Sensitivity: The NanoLuc®-furimazine reaction is approximately 150 times brighter than firefly or Renilla luciferase systems.
-
Signal Stability: Both the firefly and NanoLuc® signals in the Nano-Glo® DLR™ system have half-lives of about 2 hours, allowing for batch processing of plates.
-
ATP-Independence of NanoLuc®: This property makes NanoLuc® suitable for studying cellular processes that may affect ATP levels and for monitoring extracellular events.
-
Reduced Background: Furimazine exhibits lower background signal compared to other substrates like coelenterazine.
Quantitative Data Summary
The following tables summarize key quantitative data for the NanoLuc®-furimazine system and its comparison with other luciferases.
Table 1: Properties of Furimazine and its Analogs
| Property | Furimazine | Fluorofurimazine (FFz) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | - |
| Molecular Weight | 381.43 g/mol | 432.43 g/mol |
| Emission Maximum | ~460-462 nm | ~459 nm |
| Solubility | Low aqueous solubility | Increased aqueous solubility |
| Key Feature | High-performance substrate for NanoLuc® | Optimized for in vivo imaging due to enhanced bioavailability |
Table 2: Performance Characteristics of NanoLuc® Luciferase
| Parameter | Value |
| Enzyme Size | 19.1 kDa |
| ATP Requirement | Independent |
| Signal Kinetics | Glow-type (Half-life > 2 hours) |
| Quantum Yield (ΦBL) | ~0.45 |
| Brightness Comparison | ~150x brighter than firefly or Renilla luciferase |
Table 3: Comparison of Luciferase Reporter Systems
| Feature | NanoLuc® (with Furimazine) | Firefly (with D-luciferin) | Renilla (with Coelenterazine) |
| Relative Brightness | Very High (~150x) | High (1x) | Moderate |
| ATP Dependence | No | Yes | No |
| Signal Half-Life | > 2 hours | Variable (flash to glow) | Flash |
| Substrate Specificity | High | High | Moderate |
| Primary Application | Experimental Reporter | Control or Experimental Reporter | Control Reporter |
Experimental Protocols
This section provides detailed protocols for a standard in vitro dual-luciferase assay using a commercially available kit, such as the Promega Nano-Glo® Dual-Luciferase® Reporter Assay System.
Materials
-
Cells cultured in 96-well plates (white or opaque plates are recommended to reduce background)
-
Plasmids encoding the experimental reporter (e.g., a gene of interest fused to NanoLuc®) and a control reporter (e.g., a constitutively expressed firefly luciferase)
-
Transfection reagent
-
Nano-Glo® Dual-Luciferase® Reporter Assay System (or equivalent), which includes:
-
ONE-Glo™ EX Luciferase Assay Reagent (for firefly luciferase)
-
NanoDLR™ Stop & Glo® Reagent (contains furimazine for NanoLuc® luciferase)
-
-
Luminometer capable of reading multi-well plates
Experimental Workflow Diagram
Caption: General workflow for an in vitro dual-luciferase assay.
Detailed Protocol
-
Cell Seeding and Transfection:
-
Seed cells at an appropriate density in a 96-well plate to ensure they are in the logarithmic growth phase at the time of transfection.
-
Co-transfect the cells with the experimental NanoLuc® reporter plasmid and the firefly luciferase control plasmid using a suitable transfection reagent. Follow the manufacturer's instructions for the transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
-
Firefly Luciferase Measurement:
-
Equilibrate the ONE-Glo™ EX Luciferase Assay Reagent and the plate containing the cells to room temperature.
-
Add a volume of ONE-Glo™ EX Luciferase Assay Reagent equal to the volume of culture medium in each well.
-
Mix well and incubate for at least 3 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the firefly luminescence using a luminometer.
-
-
NanoLuc® Luciferase Measurement:
-
Add a volume of NanoDLR™ Stop & Glo® Reagent equal to the volume of ONE-Glo™ EX Reagent added in the previous step.
-
Mix well. This reagent quenches the firefly signal and provides the furimazine substrate for the NanoLuc® reaction.
-
Incubate for at least 3 minutes at room temperature for the NanoLuc® signal to stabilize.
-
Measure the NanoLuc® luminescence in the luminometer.
-
-
Data Analysis:
-
For each sample, calculate the ratio of the NanoLuc® luminescence (experimental) to the firefly luciferase luminescence (control).
-
Normalize the results by comparing the ratios of treated samples to untreated or control samples.
-
Signaling Pathway Visualization Example
The dual-luciferase assay is frequently used to study signaling pathways. The following is a conceptual diagram of how this assay can be used to monitor the activation of a hypothetical signaling pathway.
Caption: Monitoring a signaling pathway with a NanoLuc® reporter.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Poor transfection efficiency.- Low reporter expression.- Incorrect assay reagents or expired substrate. | - Optimize transfection protocol (DNA quality and quantity, reagent-to-DNA ratio).- Use a stronger promoter for the reporter construct.- Ensure reagents are stored correctly and are within their expiration date. |
| High Background | - Autoluminescence of furimazine.- Contamination of reagents or plates. | - Subtract background luminescence from control cells not expressing the luciferase.- Use fresh, high-quality reagents and plates. |
| High Variability Between Replicates | - Inconsistent cell numbers.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure even cell seeding.- Use a master mix for reagent addition.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Signal Saturation | - Overexpression of the luciferase reporter. | - Reduce the amount of reporter plasmid used for transfection.- Use a weaker promoter if necessary. |
By following these guidelines and protocols, researchers can effectively utilize the sensitivity and dynamic range of the furimazine-based dual-luciferase assay to generate robust and reproducible data for a wide array of biological investigations.
References
- 1. Promega Nano-Glo Dual-Luciferase Reporter Assay System 10 mL | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 2. Nano-Glo® Dual-Luciferase® Reporter Assay System | Next-Gen Dual-Luciferase Assay | Promega [promega.jp]
- 3. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
Application Notes and Protocols for Determining Optimal Furimazine Concentration for NanoLuc® Luciferase Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
NanoLuc® (NLuc) luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, in combination with its substrate furimazine, provides a powerful bioluminescent reporter system.[1][2] This system is characterized by an exceptionally bright and sustained "glow-type" luminescence, approximately 150 times brighter than firefly or Renilla luciferase systems.[2][3] The ATP-independent nature of the NanoLuc®-furimazine reaction allows for its application in a wide array of biological research and drug discovery contexts, including both intracellular and extracellular assays.[1]
Optimizing the furimazine substrate concentration is a critical step in developing robust and reproducible NanoLuc®-based assays. Insufficient substrate can result in a dim signal and rapid signal decay due to substrate depletion, particularly with high levels of luciferase expression. Conversely, excessive concentrations may lead to substrate-dependent inhibition or cytotoxicity in live-cell assays. These application notes provide a comprehensive guide to understanding the key parameters of the NanoLuc®-furimazine reaction and protocols for determining the optimal furimazine concentration for your specific application.
Core Properties of the NanoLuc®-Furimazine System
The NanoLuc®-furimazine reaction produces a high-intensity, sustained blue light emission with a narrow spectral peak. The key characteristics of this system are summarized in the tables below.
Table 1: Chemical and Physical Properties of Furimazine
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | |
| Molecular Weight | 381.43 g/mol | |
| Appearance | Solid at room temperature | |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent (DMSO): -80°C for 6 months, -20°C for 1 month. |
Table 2: Solubility of Furimazine and its Analogs
| Solvent/Formulation | Solubility of Furimazine | Solubility of Hydrofurimazine (HFz) | Reference(s) |
| Water | Insoluble | --- | |
| Ethanol | Slightly soluble | --- | |
| DMSO | Soluble | --- | |
| PEG-300-based formulation | 2.8 mM | 28 mM |
Note: The low aqueous solubility of furimazine can be a limiting factor for in vivo applications, necessitating the use of co-solvents or more soluble analogs like hydrofurimazine (HFz) and fluorofurimazine (FFz).
Table 3: Spectral and Kinetic Properties of the NanoLuc®-Furimazine Reaction
| Property | Value | Reference(s) |
| Emission Maximum | ~460 nm (reported values from 459 nm to 462 nm) | |
| Quantum Yield (estimated) | ~0.45 | |
| Apparent Kₘ | ~10 µM | |
| Signal Kinetics | Glow-type (Half-life > 2 hours) |
Note: The maximal signal in cells expressing Nluc is typically achieved at furimazine concentrations of 10-20 µM.
Experimental Protocols
The following protocols provide a framework for determining the optimal furimazine concentration for both in vitro (lytic) and live-cell assays.
Protocol 1: Determining Optimal Furimazine Concentration in a Lytic Assay
This protocol is designed for endpoint assays where cells are lysed prior to measuring NanoLuc® activity.
Materials:
-
Cells expressing NanoLuc® luciferase
-
Passive Lysis Buffer (e.g., 1x PLB, Promega)
-
Furimazine stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS)
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Cell Culture and Lysis:
-
Culture cells expressing NanoLuc® luciferase in a 96-well plate.
-
Remove the culture medium.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate according to the manufacturer's instructions to ensure complete lysis.
-
-
Furimazine Dilution Series:
-
Prepare a 2X serial dilution of furimazine in the assay buffer. A typical concentration range to test is from 1 µM to 50 µM.
-
-
Substrate Addition and Signal Measurement:
-
Add an equal volume of the furimazine dilutions to the cell lysates.
-
Incubate for 3-10 minutes at room temperature to allow the reaction to stabilize.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal (Relative Light Units, RLU) against the furimazine concentration.
-
The optimal concentration is the lowest concentration that provides a maximal and stable signal.
-
Protocol 2: Determining Optimal Furimazine Concentration in a Live-Cell Assay
This protocol is for real-time monitoring of dynamic cellular processes in living cells.
Materials:
-
Cells expressing NanoLuc® luciferase
-
Black or white-walled, clear-bottom 96-well plates
-
Serum-free medium (e.g., Opti-MEM®)
-
Furimazine stock solution (e.g., in DMSO)
-
Luminometer with temperature and atmospheric control
Methodology:
-
Cell Plating:
-
Plate cells at a desired density (e.g., 1.5 x 10⁴ cells per well) in a 96-well plate and incubate overnight.
-
-
Furimazine Dilution Series:
-
Prepare a 2X serial dilution of furimazine in the serum-free medium. A typical starting point for the final concentration is around 5.8 µM (based on a 1:100 dilution of a standard reagent), with a range to test from 1 µM to 50 µM.
-
-
Substrate Addition and Signal Measurement:
-
Carefully remove the culture medium from the cells.
-
Replace it with the prepared furimazine dilutions.
-
Immediately begin measuring luminescence at regular intervals over the desired time course of the experiment.
-
-
Data Analysis:
-
Plot the luminescence signal (RLU) against time for each furimazine concentration.
-
The optimal concentration will provide a stable and maximal signal over the entire experimental window, while minimizing any observable cytotoxicity.
-
Visualizations
Signaling Pathway Example: TGF-β Monitoring
NanoLuc® reporters can be utilized to monitor the activity of specific signaling pathways. For instance, a NanoLuc® reporter can be placed under the control of a TGF-β responsive promoter to measure pathway activation.
References
Application Notes and Protocols for the Nano-Glo® Luciferase Assay System Utilizing Furimazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nano-Glo® Luciferase Assay System is a highly sensitive and versatile tool for biological research and drug discovery, centered around the engineered NanoLuc® (Nluc) luciferase and its unique substrate, furimazine.[1][2] NanoLuc® luciferase is a small, 19.1 kDa monomeric enzyme derived from the deep-sea shrimp Oplophorus gracilirostris.[3][4] This advanced reporter system is approximately 150-fold brighter than traditional firefly or Renilla luciferases.[5] The luminescent reaction catalyzed by NanoLuc® luciferase utilizes furimazine, a novel coelenterazine analog, to produce a high-intensity, glow-type luminescence. A key advantage of this system is its ATP-independent nature, which simplifies assay conditions and allows for use in extracellular environments. The bright and sustained signal, with a half-life of approximately 120 minutes, makes the Nano-Glo® system ideal for a wide range of applications, including reporter gene assays, studies of protein-protein interactions, and high-throughput screening.
Principle of the Assay
The Nano-Glo® assay is a simple "add-mix-measure" system. The fundamental principle involves the enzymatic oxidation of furimazine by NanoLuc® luciferase in the presence of molecular oxygen. This reaction results in the production of furimamide and a stable, high-intensity, blue-light emission with a maximum at approximately 460 nm. The Nano-Glo® Luciferase Assay Reagent conveniently contains both the furimazine substrate and an integral lysis buffer, enabling direct application to cells in culture.
Materials and Reagents
-
Nano-Glo® Luciferase Assay System (Promega Cat. No. N1110, N1120, N1130, N1150)
-
Nano-Glo® Luciferase Assay Buffer
-
Nano-Glo® Luciferase Assay Substrate (furimazine)
-
-
Cells expressing NanoLuc® luciferase
-
Opaque, white multi-well plates (96-well or 384-well)
-
Luminometer
-
Orbital shaker (optional, for improved mixing)
Experimental Protocols
Protocol 1: Standard Lysis-Based Nano-Glo® Assay
This protocol is suitable for endpoint measurements of NanoLuc® luciferase activity in cell lysates.
1. Reagent Preparation:
-
Thaw the Nano-Glo® Luciferase Assay Buffer and allow it to equilibrate to room temperature. Avoid temperatures above 25°C.
-
Prepare the desired amount of Nano-Glo® Luciferase Assay Reagent by combining one volume of Nano-Glo® Luciferase Assay Substrate with 50 volumes of Nano-Glo® Luciferase Assay Buffer. For example, to prepare 10 ml of reagent, add 200 µl of substrate to 10 ml of buffer.
-
It is recommended to prepare the reagent fresh for each use.
2. Cell Culture and Plating:
-
Culture cells expressing NanoLuc® luciferase in a 96-well or 384-well opaque white plate.
-
After experimental treatments, remove the plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.
3. Assay Procedure:
-
Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium. For a 96-well plate, typically 100 µl of reagent is added to 100 µl of medium.
-
Mix the contents of the wells to ensure thorough lysis and reaction. This can be achieved by gentle pipetting or by using an orbital shaker.
-
Incubate the plate at room temperature for at least 3 minutes to allow for cell lysis and for the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: Live-Cell Nano-Glo® Assay
This non-lytic protocol allows for the measurement of NanoLuc® luciferase activity in living cells over time.
1. Reagent Preparation:
-
Use the Nano-Glo® Live Cell Assay System (Promega Cat. No. N2011, N2012, N2013).
-
Prepare the Nano-Glo® Live Cell Reagent by diluting the Nano-Glo® Live Cell Substrate with the Nano-Glo® LCS Dilution Buffer. This creates a 5X stock that is added directly to the cell culture medium.
2. Assay Procedure:
-
Add the prepared 5X Nano-Glo® Live Cell Reagent directly to the wells containing living cells in culture medium.
-
The assay can be read at a specific time point or monitored kinetically for up to 2 hours without compromising cell viability.
Protocol 3: Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay
This protocol enables the sequential measurement of firefly and NanoLuc® luciferase activities from a single sample.
1. Reagent Preparation:
-
Prepare the ONE-Glo™ EX Luciferase Assay Reagent according to the manufacturer's instructions.
-
Prepare the NanoDLR™ Stop & Glo® Reagent by diluting the substrate 1:100 into the NanoDLR™ Stop & Glo® Buffer.
2. Assay Procedure:
-
Equilibrate the plate containing cells to room temperature.
-
Add a volume of ONE-Glo™ EX Reagent equal to the culture medium volume in each well.
-
Incubate for at least 3 minutes. For optimal results, mix on an orbital shaker.
-
Measure the firefly luminescence.
-
Add a volume of NanoDLR™ Stop & Glo® Reagent equal to the original culture volume to each well. This quenches the firefly signal and provides the substrate for NanoLuc®.
-
Mix thoroughly, for example, on an orbital shaker for at least 3 minutes.
-
After at least 10 minutes (including mixing time), measure the NanoLuc® luminescence.
Data Presentation
Quantitative data for the Nano-Glo® Luciferase Assay System is summarized in the table below for easy comparison.
| Parameter | Value | Reference(s) |
| Enzyme | NanoLuc® (Nluc) Luciferase | |
| Enzyme Size | 19.1 kDa | |
| Substrate | Furimazine (coelenterazine analog) | |
| ATP Dependence | Independent | |
| Relative Brightness | ~150-fold brighter than firefly or Renilla luciferase | |
| Emission Maximum | ~460 nm (blue) | |
| Signal Half-Life | Approximately 120 minutes |
Data Analysis
For accurate interpretation of results, proper controls and data normalization are crucial.
-
Background Subtraction: Measure the luminescence from control wells (e.g., cells not expressing luciferase or wells with media only) and subtract this value from all experimental measurements.
-
Normalization: In applications such as reporter gene assays, it is important to normalize for variations in transfection efficiency and cell number. This is often achieved by co-transfecting a control vector expressing a different reporter, as in the Nano-Glo® Dual-Luciferase® Reporter Assay.
Visualizations
Caption: Bioluminescent reaction of NanoLuc® luciferase with furimazine.
Caption: Experimental workflow for the Nano-Glo® Luciferase Assay.
Caption: Principle of NanoBRET® for protein-protein interaction studies.
References
Measuring Protein-Protein Interactions with NanoBRET™ and Furimazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Bioluminescence Resonance Energy Transfer (BRET) has emerged as a powerful technology to monitor these interactions in real-time within the native context of living cells.[1][2] The NanoBRET™ system represents a significant advancement in BRET technology, utilizing the exceptionally bright NanoLuc® luciferase as a donor and a fluorescently labeled HaloTag® protein as an acceptor.[3][4][5] This combination provides a robust and sensitive assay with an improved signal-to-background ratio, enabling the detection of PPIs even at physiological expression levels.
At the heart of the NanoBRET™ assay is the NanoLuc® luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, and its substrate, furimazine. Furimazine, a coelenterazine analog, is oxidized by NanoLuc® in an ATP-independent reaction, producing a high-intensity, sustained blue light emission with a narrow spectral peak around 460 nm. This bright, blue-shifted donor signal, paired with a red-shifted acceptor fluorophore, minimizes spectral overlap and enhances the dynamic range of the assay. This document provides detailed application notes and protocols for utilizing the NanoBRET™ technology with furimazine to quantitatively measure protein-protein interactions.
Principle of the NanoBRET™ Assay
The NanoBRET™ assay is a proximity-based method that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® protein labeled with a fluorescent ligand). One protein of interest is genetically fused to the NanoLuc® luciferase, while the interacting partner is fused to the HaloTag® protein. When the two proteins interact, they bring the donor and acceptor into close proximity (<10 nm), allowing for resonance energy transfer from the NanoLuc® donor to the fluorescent acceptor upon the addition of the furimazine substrate. This energy transfer results in the emission of light by the acceptor, which can be measured. The BRET signal is calculated as the ratio of the acceptor emission to the donor emission.
References
- 1. promega.com [promega.com]
- 2. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
Troubleshooting & Optimization
NanoLuc® Assay Technical Support Center: Troubleshooting Background Signal
Welcome to the NanoLuc® Assay Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize background signal in NanoLuc® assays using furimazine substrate, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signal in NanoLuc® assays?
High background luminescence in NanoLuc® assays can originate from several sources, including the reagents, assay components, and the experimental setup itself. Key contributors include:
-
Reagent and Substrate Quality: Impurities in the furimazine substrate or degradation of reagents can lead to autoluminescence.[1] Although furimazine is optimized for low autoluminescence, improper storage or handling can lead to degradation and increased background.
-
Cell Culture Media Components: Certain components in cell culture media, such as phenol red and serum (particularly fetal bovine serum), can contribute to the background signal.[1][2]
-
Choice of Microplate: The type and color of the microplate used for the assay can significantly impact background readings. While white plates are recommended to maximize the signal, they can also increase background and crosstalk between wells.[1][3]
-
Cell Health and Lysis: Incomplete cell lysis can lead to inconsistent release of the NanoLuc® enzyme and contribute to higher background. Conversely, unhealthy or dying cells can release interfering substances.
-
High Reporter Expression: Excessively high expression of NanoLuc® luciferase can cause a rapid depletion of the substrate, which might be misinterpreted as high background.
-
Contamination: Microbial contamination in cell cultures or reagents can introduce endogenous enzymes that may react with the substrate.
Q2: How do I determine if my background signal is too high?
A key metric for assay quality is the signal-to-background (S/B) ratio. A high-quality NanoLuc® assay should generally exhibit an S/B ratio of at least 100-fold. To calculate this, compare the signal from your experimental wells (containing cells expressing NanoLuc®) to that of your negative control wells (e.g., cells not expressing NanoLuc®, or wells with only media and substrate). If the signal from your negative controls is significantly above the baseline reading of the luminometer, or if your S/B ratio is low, it indicates a high background issue.
Q3: Can the furimazine substrate itself be a source of background signal?
While furimazine is engineered for low autoluminescence, it is not completely inert and can exhibit a low level of spontaneous light emission. The Nano-Glo® Luciferase Assay System is designed to suppress this inherent background. However, improper storage, handling, or the use of degraded substrate can increase this autoluminescence, contributing to higher background noise. Newer derivatives of furimazine, such as fluorofurimazine (FFz) and hydrofurimazine (HFz), have been developed with improved solubility and stability, which can also contribute to better in vivo performance.
Troubleshooting Guides
Below are specific troubleshooting guides for common issues related to high background in NanoLuc® assays. Each guide includes potential causes, recommended solutions, and detailed experimental protocols.
Issue 1: High Background Signal in Negative Control Wells
This issue often points to problems with the assay components or the experimental setup, rather than the cells themselves.
Potential Causes:
-
Autoluminescence of the assay plates.
-
Contamination of reagents or media.
-
Intrinsic luminescence from media components like phenol red or serum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in negative controls.
Solutions and Protocols:
1. Optimize Your Microplate Choice:
-
Recommendation: Use opaque, white-walled plates for luminescence assays to maximize signal reflection. However, if the plate itself is suspected to be the source of high background, test different plates.
-
Experimental Protocol:
-
Select two types of plates for comparison (e.g., your current plate and a new opaque white plate from a different manufacturer).
-
In several wells of each plate, add the same volume of your assay buffer and furimazine substrate as you would in your experiment. Do not add any cells or NanoLuc® enzyme.
-
Incubate the plates in the dark for 10 minutes to reduce any phosphorescence from ambient light.
-
Read the luminescence. A significant signal indicates autoluminescence from the plate itself. Choose the plate with the lowest background reading.
-
2. Ensure Reagent and Media Quality:
-
Recommendation: Use fresh, high-quality reagents and media. If contamination is suspected, discard the current batch and use a new one.
-
Experimental Protocol:
-
In a clean, opaque white 96-well plate, add your standard volume of complete assay reagent (buffer and furimazine) to a well.
-
In a separate well, add only the assay buffer without the furimazine substrate.
-
In a third well, add only your cell culture medium.
-
Read the luminescence. The signal from all wells should be close to the instrument's baseline noise. Any significant signal points towards contamination or intrinsic luminescence of a specific component.
-
Issue 2: High Background Signal in Experimental Wells
When negative controls are acceptable but experimental wells show high background, the issue is likely related to the cells or the specific experimental conditions.
Potential Causes:
-
Incomplete or inconsistent cell lysis.
-
Excessively high NanoLuc® expression levels.
-
Sub-optimal substrate concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in experimental wells.
Solutions and Protocols:
1. Optimize Cell Lysis (for lytic assays):
-
Recommendation: Ensure complete and consistent cell lysis to allow for the proper release of the NanoLuc® enzyme.
-
Experimental Protocol:
-
Plate your cells at the desired density and allow them to attach overnight.
-
After your experimental treatment, remove the culture medium.
-
Gently wash the cells twice with 1x PBS, being careful not to dislodge them. Remove as much PBS as possible.
-
Add the recommended volume of a suitable lysis buffer (e.g., Passive Lysis Buffer) and incubate according to the manufacturer's protocol, ensuring complete cell detachment and lysis.
-
Proceed with the NanoLuc® assay by adding the Nano-Glo® reagent to the lysate.
-
2. Reduce NanoLuc® Luciferase Concentration:
-
Recommendation: Very high expression of NanoLuc® can lead to a rapid decay in the luminescent signal, which can be misinterpreted as high background. To mitigate this, reduce the amount of NanoLuc® plasmid used in transfections.
-
Experimental Protocol:
-
Perform a series of transfections using a decreasing amount of your NanoLuc® reporter plasmid (e.g., 50 ng, 25 ng, 10 ng, 5 ng, 1 ng per well of a 96-well plate).
-
Keep the total amount of transfected DNA constant by adding an empty vector.
-
Perform the NanoLuc® assay and identify the amount of plasmid DNA that provides a robust signal without being in the non-linear range of your luminometer.
-
3. Optimize Furimazine Substrate Concentration:
-
Recommendation: While using the recommended dilution of furimazine is a good starting point, optimizing the concentration can improve the signal-to-background ratio.
-
Experimental Protocol:
-
Prepare a serial dilution of the furimazine substrate in the Nano-Glo® buffer (e.g., 1:100, 1:200, 1:400, 1:800).
-
Perform the NanoLuc® assay on both your experimental samples and negative controls using these different substrate dilutions.
-
Calculate the signal-to-background ratio for each dilution.
-
Select the dilution that provides the highest signal-to-background ratio.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to optimizing NanoLuc® assays.
Table 1: Impact of Microplate Choice on Background Signal
| Plate Type | Relative Background Luminescence (RLU) | Signal-to-Background Ratio |
| White, Opaque | ~1,500 | High |
| Black, Opaque | ~500 | Moderate (Signal is also reduced) |
| Clear | ~1,000 | Variable (High crosstalk) |
Data are illustrative and will vary based on the luminometer and specific plates used.
Table 2: Effect of Media Components on Background Signal
| Media Component | Relative Background Increase | Recommendation |
| Phenol Red | ~1.5-fold | Use phenol red-free media for assays. |
| Fetal Bovine Serum (10%) | ~2 to 5-fold | Reduce serum concentration or perform the assay in a serum-free buffer like PBS if possible. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate key concepts and workflows in NanoLuc® assays.
Caption: The basic principle of the NanoLuc® luciferase reaction.
Caption: General experimental workflow for a lytic NanoLuc® assay.
References
Technical Support Center: Troubleshooting Furimazine-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low signal issues with furimazine-based luciferase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common experimental problems.
Troubleshooting Guide: Low Luminescent Signal
A weak or absent luminescent signal is a common issue in luciferase assays. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your experiments.
Question: My NanoLuc® assay is producing a very low or no signal. What are the potential causes and how can I fix this?
Answer:
Low signal in a NanoLuc® assay can stem from several factors, ranging from reagent handling to experimental setup. Below is a step-by-step guide to help you troubleshoot the issue.
1. Reagent Storage and Handling:
Improper storage and handling of the furimazine substrate and other assay reagents are frequent causes of poor assay performance.[1]
-
Check Storage Conditions: Lyophilized furimazine should be stored at -20°C for long-term stability (up to 3 years).[2][3] Solutions of furimazine in solvents like DMSO should be stored at -80°C for up to 6 months or -20°C for 1 month.[3] The Nano-Glo® assay buffer should be stored at -20°C.[4]
-
Reconstituted Reagent Stability: Once the furimazine substrate is reconstituted in the assay buffer, its stability decreases. The reconstituted reagent can lose about 10% of its activity within 8 hours at room temperature. For best results, prepare the reconstituted reagent fresh for each experiment. If short-term storage is necessary, it can be kept at 4°C with less than a 10% decrease in activity over 2 days.
-
Avoid Freeze-Thaw Cycles: Minimize freezing and thawing of the reconstituted reagent.
2. Experimental Conditions:
The NanoLuc® luciferase enzyme's activity is sensitive to its environment.
-
Temperature: The optimal temperature for NanoLuc® assays is generally room temperature (20-25°C). Performing the assay at significantly lower temperatures can reduce enzyme activity. Conversely, while the enzyme is stable up to 55°C, higher temperatures can increase the reaction rate, leading to rapid substrate depletion and a shorter signal half-life. Ensure all assay components, including cell plates and reagents, are equilibrated to room temperature before mixing.
-
pH: NanoLuc® luciferase is active over a broad pH range (pH 6-8).
-
Inhibitors: Ensure that your cell culture medium or lysis buffer does not contain components that could inhibit luciferase activity.
3. Cellular Factors:
The health and expression levels of your cells are critical for a strong signal.
-
Transfection Efficiency: For reporter assays, low transfection efficiency will result in low levels of NanoLuc® luciferase expression. It's advisable to optimize transfection conditions for your specific cell line.
-
Promoter Strength: If you are using a weak promoter to drive NanoLuc® expression, the resulting low levels of the enzyme may lead to a weak signal.
-
Cell Lysis: Incomplete or inconsistent cell lysis can result in a variable and reduced release of the NanoLuc® enzyme, leading to a lower signal.
-
High NanoLuc® Expression: Paradoxically, excessively high expression of NanoLuc® can also lead to a perceived low signal due to rapid substrate consumption, causing the signal to decay quickly before it can be measured.
4. Assay Protocol and Measurement:
The execution of the assay itself can impact the final signal.
-
Incubation Time: After adding the reconstituted furimazine reagent, an incubation period of at least 3 minutes is recommended before measuring luminescence to allow the reaction to stabilize.
-
Plate Choice: For luminescence assays, opaque, white-walled plates are recommended to maximize the light signal. Using black or clear plates will result in a lower measured signal.
-
Sub-optimal Substrate Concentration: The concentration of furimazine can affect the intensity and duration of the luminescent signal.
Data Summary Tables
The following tables summarize key quantitative data for optimizing your furimazine-based assays.
Table 1: Storage and Stability of Furimazine and Reagents
| Reagent/Component | Storage Temperature | Stability | Reference(s) |
| Furimazine (Lyophilized Powder) | -20°C | > 2 years | |
| Furimazine in DMSO | -80°C | 6 months | |
| Furimazine in DMSO | -20°C | 1 month | |
| Nano-Glo® Luciferase Assay Buffer | -20°C | Stable | |
| Reconstituted Nano-Glo® Reagent | Room Temperature | ~10% activity loss in 8 hours | |
| Reconstituted Nano-Glo® Reagent | 4°C | <10% activity loss over 2 days |
Table 2: Key Experimental Parameters and Their Impact on Signal
| Parameter | Optimal Range/Condition | Effect of Sub-optimal Conditions | Reference(s) |
| Temperature | 20-25°C (Room Temperature) | Lower temperatures reduce enzyme activity; higher temperatures increase reaction rate and shorten signal half-life. | |
| pH | 6-8 | Significant deviation from this range can reduce enzyme activity. | |
| Signal Half-Life | ~120 minutes at room temperature | Can be significantly shorter at high NanoLuc® concentrations or elevated temperatures. | |
| Emission Maximum | ~460 nm | Not typically affected by experimental conditions. |
Experimental Protocols
Here are detailed protocols for a standard assay and for troubleshooting low signal issues.
Protocol 1: Standard In Vitro NanoLuc® Luciferase Assay
This protocol is for measuring NanoLuc® activity from cultured cells in a 96-well plate.
Materials:
-
Cells expressing NanoLuc® luciferase in a 96-well plate
-
Nano-Glo® Luciferase Assay Buffer
-
Nano-Glo® Luciferase Assay Substrate (Furimazine)
-
Opaque, white-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate Reagents and Plates: Remove the cell plate from the incubator and let it equilibrate to room temperature for 5-10 minutes. Thaw the Nano-Glo® Luciferase Assay Buffer and Substrate and allow them to come to room temperature.
-
Prepare Nano-Glo® Reagent: Prepare the required amount of Nano-Glo® Luciferase Assay Reagent by mixing one volume of the substrate with 50 volumes of the buffer. It is recommended to prepare this reagent fresh for each use.
-
Reagent Addition: Add a volume of the prepared Nano-Glo® reagent to each well that is equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents of the plate on an orbital shaker for at least 3 minutes to ensure cell lysis and mixing of the reagents.
-
Measure Luminescence: Place the plate in a luminometer and measure the light output. The signal has a half-life of approximately 120 minutes at room temperature.
Protocol 2: Troubleshooting Low Signal - An Experimental Plan
If you are experiencing low signal, this experimental plan can help you systematically identify the cause.
Objective: To determine if the issue is with the reagents, the cells, or the assay conditions.
Experimental Groups:
-
Positive Control (Purified Enzyme): A well containing assay buffer, furimazine, and a known amount of purified NanoLuc® enzyme. This tests the functionality of your reagents.
-
Experimental Sample: Your cells expressing NanoLuc®.
-
Negative Control (No Enzyme): Wells with only cell culture medium and the Nano-Glo® reagent. This will determine the background signal.
-
Negative Control (Untransfected Cells): Cells that have not been transfected with the NanoLuc® plasmid, treated with the Nano-Glo® reagent. This also serves as a background control.
Procedure:
-
Prepare the experimental groups in an opaque, white-walled 96-well plate.
-
Follow the standard assay protocol for reagent preparation and addition.
-
Measure the luminescence of all wells.
Interpreting the Results:
-
Low signal in Group 1: This indicates a problem with your Nano-Glo® buffer or furimazine substrate. Check the storage and handling of your reagents.
-
Low signal in Group 2, but a strong signal in Group 1: This suggests the problem lies with your cells. Consider issues such as low transfection efficiency, poor cell health, or the presence of an inhibitor in your cell culture medium.
-
High signal in Groups 3 and 4: This points to a high background issue, which could be due to contamination of your reagents or media, or autoluminescence of the assay plate.
Visualizations
NanoLuc® Luciferase-Furimazine Reaction Pathway
Caption: The reaction pathway of NanoLuc® luciferase with its substrate furimazine.
Troubleshooting Workflow for Low Luminescent Signal
Caption: A logical workflow for troubleshooting low signal in NanoLuc® assays.
General Experimental Workflow for a NanoLuc® Assay
References
Optimizing Furimazine Incubation for Stable NanoLuc® Signal: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing furimazine incubation time for stable signal generation in NanoLuc® luciferase assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to furimazine incubation and signal stability during your NanoLuc® experiments.
| Problem | Possible Cause | Recommended Solution |
| Rapid Signal Decay | High concentration of NanoLuc® luciferase leading to rapid substrate depletion. | If using transient transfection, reduce the amount of NanoLuc® expression plasmid used. Alternatively, use a weaker promoter to drive expression. For in vitro assays, dilute the cell lysate or purified enzyme.[1] |
| Assay temperature is too high, increasing the enzymatic reaction rate. | Ensure all assay components are equilibrated to a consistent room temperature (20-25°C).[2] Performing the assay at room temperature provides a stable, glow-type signal with a longer half-life.[2] | |
| Instability of the reconstituted furimazine reagent. | Prepare the Nano-Glo® reagent fresh for each use. Reconstituted reagent can lose approximately 10% of its activity within 8 hours at room temperature.[3] | |
| Low Luminescent Signal | Insufficient incubation time for the reaction to reach its peak. | While the reaction is rapid, ensure a minimum incubation of 3 minutes after reagent addition to allow for cell lysis and signal stabilization.[2] |
| Suboptimal assay temperature. | NanoLuc® luciferase activity is temperature-dependent. Ensure all reagents and plates are equilibrated to room temperature (20-25°C) before mixing. | |
| Furimazine substrate degradation. | Store furimazine and its formulations protected from light and at the recommended temperature to prevent decomposition. | |
| High Well-to-Well Variability | Inconsistent incubation times across the plate. | Use a multi-channel pipette or automated dispenser to add the reagent to all wells as simultaneously as possible. Read the plate at a consistent time point after reagent addition. |
| Temperature gradients across the assay plate. | Allow the entire plate to equilibrate to room temperature for 5-10 minutes after removing it from the incubator and before adding the reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for furimazine with NanoLuc® luciferase?
A1: A minimum incubation time of 3 minutes at room temperature is recommended after adding the Nano-Glo® Luciferase Assay Reagent. This allows for complete cell lysis and for the luminescent signal to stabilize. The NanoLuc® reaction with furimazine generates a stable, glow-type signal with a half-life of approximately 120 minutes in standard cell culture media.
Q2: How does incubation time affect signal stability and intensity?
A2: After the initial 3-minute stabilization period, the signal is relatively stable, decaying slowly over the next couple of hours. For most endpoint assays, reading the luminescence any time between 3 and 30 minutes will yield robust and consistent results. For kinetic studies, readings can be taken at regular intervals to monitor the reaction over a longer period.
Q3: Can I perform measurements immediately after adding furimazine?
A3: It is recommended to wait at least 3 minutes. Immediate measurement may result in lower and more variable readings as cell lysis and the enzymatic reaction may not have reached a stable state.
Q4: Does the optimal incubation time change with different cell types or sample matrices?
A4: The standard 3-minute incubation is generally sufficient for most cultured cell lines. However, for dense tissues or complex sample matrices, a slightly longer incubation time (e.g., 5-10 minutes) may be beneficial to ensure complete lysis and substrate accessibility. It is always best to empirically determine the optimal incubation time for your specific experimental system.
Q5: What is the expected signal half-life of the NanoLuc®-furimazine reaction?
A5: The signal half-life is approximately 120 minutes at room temperature. However, this can be significantly shorter if the concentration of NanoLuc® luciferase is very high, leading to rapid depletion of the furimazine substrate.
Quantitative Data Summary
The following table provides representative data on the stability of the luminescent signal over time following the addition of Nano-Glo® reagent to cells expressing NanoLuc® luciferase.
| Incubation Time (minutes) | Relative Light Units (RLU) | Signal Stability (% of Max) |
| 3 | 1,000,000 | 100% |
| 15 | 950,000 | 95% |
| 30 | 880,000 | 88% |
| 60 | 750,000 | 75% |
| 90 | 630,000 | 63% |
| 120 | 500,000 | 50% |
Note: These are idealized values to illustrate the typical signal decay profile. Actual RLU values will vary depending on the experimental conditions, including NanoLuc® expression levels and instrumentation.
Experimental Protocol for Determining Optimal Incubation Time
This protocol outlines a method for determining the optimal furimazine incubation time for your specific experimental setup.
1. Cell Seeding and Treatment: a. Seed cells expressing NanoLuc® luciferase in a white, opaque 96-well plate at your desired density. b. Include appropriate controls, such as cells not expressing NanoLuc® and media-only wells for background measurement. c. Perform your experimental treatments as required.
2. Reagent Preparation and Equilibration: a. Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions. b. Allow the prepared reagent and the cell plate to equilibrate to room temperature for at least 5-10 minutes.
3. Luminescence Measurement (Kinetic Mode): a. Add a volume of the prepared Nano-Glo® reagent to each well equal to the volume of the culture medium. b. Immediately place the plate in a luminometer capable of kinetic measurements. c. Measure the luminescence at regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 10 minutes for up to 2 hours).
4. Data Analysis: a. Subtract the average background luminescence from all experimental readings. b. Plot the Relative Light Units (RLU) against time. c. The optimal incubation window is the period after the initial signal stabilization where the signal remains high and relatively constant.
Visualizations
Caption: Experimental workflow for optimizing furimazine incubation time.
Caption: Factors influencing NanoLuc® signal intensity and stability.
References
NanoLuc® Furimazine Signal Stability: Technical Support Center
Welcome to the Technical support center for NanoLuc® luciferase and furimazine-based assays. This resource provides in-depth troubleshooting guides and answers to frequently asked questions regarding signal decay and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected signal half-life of the Nano-Glo® Luciferase Assay?
The Nano-Glo® Luciferase Assay System is designed to produce a stable, glow-type signal with a half-life of approximately 120 minutes at room temperature in standard cell culture media.[1][2][3] However, this can be significantly shorter if the concentration of the NanoLuc® enzyme is very high.[1][4]
Q2: How should the Nano-Glo® Luciferase Assay Substrate and Buffer be stored?
For optimal performance and stability, both the Nano-Glo® Luciferase Assay Substrate and Buffer should be stored at -20°C. The buffer can be stored at 4°C for up to a year. The substrate is more sensitive and can be stored at 4°C for a maximum of two weeks. It is highly recommended to prepare the reconstituted Nano-Glo® Luciferase Assay Reagent fresh for each experiment.
Q3: Can I use the standard Nano-Glo® assay for experiments that require measurements over several hours or days?
Due to the inherent signal decay of the furimazine substrate, the standard assay is not ideal for long-term kinetic studies. The signal half-life of approximately two hours allows for batch processing of multiple plates, but for continuous monitoring over many hours or days, alternative strategies or specialized reagents may be necessary.
Q4: Can components of my cell culture media interfere with the NanoLuc® reaction?
While the Nano-Glo® Assay System is robust and compatible with a variety of common cell culture media, some components can influence the reaction. For instance, the presence of serum has been observed to increase the rate of signal decay in live-cell experiments. It is always good practice to test for potential interference from your specific medium.
Troubleshooting Guide: Signal Decay Issues
This guide addresses the common problem of rapid signal decay in NanoLuc® assays.
Issue: My luminescent signal is decaying much faster than the expected 120-minute half-life.
This is a frequent observation and is most often linked to the concentration of the NanoLuc® enzyme in your sample.
Potential Cause 1: Excessively High NanoLuc® Expression
Extremely high concentrations of NanoLuc® luciferase can lead to rapid depletion of the furimazine substrate, causing a sharp decrease in the luminescent signal.
Solutions:
-
Reduce the amount of transfection DNA: If you are performing transient transfections, decrease the amount of the plasmid encoding NanoLuc® luciferase used per well.
-
Use a weaker promoter: To lower the constitutive expression of NanoLuc®, consider switching from a strong promoter like CMV to a weaker one, such as SV40 or HSV-TK.
-
Dilute your sample: For assays with secreted NanoLuc®, you can dilute the cell culture medium before adding the assay reagent. For intracellular measurements, the cell lysate can be diluted.
Potential Cause 2: Sub-optimal Assay Conditions
Incorrect preparation, storage, or handling of reagents can lead to suboptimal performance and faster signal decay.
Solutions:
-
Fresh Reagent Preparation: Always prepare the Nano-Glo® Luciferase Assay Reagent fresh before each use. After reconstitution, the reagent loses approximately 10% of its activity within 8 hours at room temperature.
-
Proper Storage: Ensure that the substrate and buffer are stored at the recommended -20°C.
-
Temperature Equilibration: Allow all assay components, including your cell plates, to equilibrate to room temperature for 5-10 minutes before adding the reagent and measuring luminescence. This ensures consistent reaction kinetics.
Logical Workflow for Troubleshooting Signal Decay
Caption: Troubleshooting workflow for rapid signal decay.
Data Summary Tables
Table 1: NanoLuc® Signal Half-Life Under Different Conditions
| Condition | Approximate Signal Half-Life (minutes) | Reference |
| Standard Assay Conditions (Room Temp) | 120 | |
| High NanoLuc® Enzyme Concentration | Significantly < 120 | |
| PBS Buffer | 17 | |
| PBS Buffer with 0.1% BSA | 100 | |
| Detergent-containing Assay Buffer (pH 6.0) | ~50 | |
| Phosphate Buffer Saline (PBS, pH 7.4) | ~9 |
Table 2: Reconstituted Nano-Glo® Reagent Stability at Room Temperature
| Time at Room Temperature | Approximate Activity Loss | Reference |
| 8 hours | 10% | |
| 2 days | 50% |
Key Experimental Protocols
Protocol 1: Standard Lytic Assay for Intracellular NanoLuc®
This protocol is for measuring NanoLuc® luciferase activity from lysed cells.
Materials:
-
Cells expressing NanoLuc® luciferase in a multi-well plate
-
Nano-Glo® Luciferase Assay System (Substrate and Buffer)
-
Luminometer
Methodology:
-
Equilibrate Components: Remove the cell plate from the 37°C incubator and let it equilibrate to room temperature for 5-10 minutes. Thaw the Nano-Glo® Luciferase Assay Buffer if it was stored at -20°C.
-
Prepare Assay Reagent: Prepare the required volume of Nano-Glo® Luciferase Assay Reagent fresh by combining one volume of the Substrate with 50 volumes of the Buffer (1:50 ratio). Mix by gentle inversion.
-
Add Reagent: Add a volume of the prepared Assay Reagent to each well equal to the volume of the culture medium in the well (e.g., for a 96-well plate, add 100 µL of reagent to 100 µL of medium).
-
Incubate: Mix the contents of the wells on a plate shaker for 30 seconds to ensure cell lysis and reaction initiation. Incubate at room temperature for a minimum of 3 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Measure the light output using a plate-reading luminometer.
Protocol 2: Assay for Secreted NanoLuc®
This protocol is for measuring the activity of NanoLuc® luciferase that has been secreted into the cell culture medium.
Materials:
-
Cells expressing a secreted form of NanoLuc® luciferase
-
Nano-Glo® Luciferase Assay System (Substrate and Buffer)
-
White, opaque multi-well assay plate
-
Luminometer
Methodology:
-
Equilibrate Components: Allow all assay components to equilibrate to room temperature.
-
Prepare Assay Reagent: Prepare the Nano-Glo® Luciferase Assay Reagent as described in Protocol 1.
-
Sample Collection: Carefully collect an aliquot of the cell culture medium from each well, being careful not to disturb the cell monolayer. Transfer the samples to a new, white, opaque assay plate.
-
Add Reagent: Add a volume of the prepared Assay Reagent to each well of the new plate that is equal to the volume of the medium sample (e.g., add 20 µL of reagent to 20 µL of medium).
-
Incubate: Mix the plate gently on an orbital shaker for 30 seconds. Incubate at room temperature for at least 3 minutes for signal stabilization.
-
Measure Luminescence: Measure the light output using a luminometer.
Experimental Workflow Diagram
Caption: General experimental workflow for NanoLuc® assays.
Signaling Pathway and Reaction
The luminescence in the NanoLuc® system is the result of an ATP-independent chemical reaction. The NanoLuc® enzyme catalyzes the oxidation of its substrate, furimazine, which results in the production of furimamide and the emission of a high-intensity, blue-green light.
NanoLuc® Luciferase Reaction Pathway
Caption: The NanoLuc® luciferase-catalyzed reaction.
References
Navigating Temperature Effects on Furimazine Reaction Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the impact of temperature on the reaction kinetics of Furimazine with NanoLuc® luciferase. Understanding these effects is critical for robust and reproducible assay design. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter related to temperature during your NanoLuc® experiments.
| Problem | Possible Cause | Solution |
| Low Luminescent Signal | Suboptimal Assay Temperature: NanoLuc® luciferase activity is temperature-dependent. Performing the assay at temperatures significantly below the optimal range (typically 20-25°C) can lead to reduced enzyme activity.[1] | Ensure all assay components, including the cell plate and Nano-Glo® reagent, are equilibrated to a consistent room temperature (20-25°C) before mixing. Avoid adding cold reagents directly to cells.[1] |
| Enzyme Instability at High Temperatures: Although NanoLuc® is thermally stable, prolonged exposure to temperatures above its melting point (Tm of ~58-60°C) will cause irreversible denaturation and loss of activity.[2][3] | Maintain a consistent temperature throughout the assay. For most applications, room temperature is ideal. If your experimental design requires elevated temperatures, consider using the more thermostable tsNluc variant.[1] | |
| High Well-to-Well Variability | Temperature Gradients Across the Plate: Inconsistent temperatures across the assay plate can lead to variable enzyme kinetics in different wells. | Allow the entire plate to equilibrate to room temperature for 5-10 minutes after removing it from an incubator. Ensure the plate reader's incubation temperature is consistent with the assay temperature. Pre-warm or cool all reagents to the intended assay temperature before addition to the plate. |
| Rapid Signal Decay | Increased Enzyme Kinetics at Higher Temperatures: Elevated temperatures increase the rate of the enzymatic reaction, leading to faster depletion of the furimazine substrate and a shorter signal half-life. | Perform the assay at room temperature to ensure a stable, glow-type signal with a longer half-life (typically >2 hours). If high temperatures are required, be prepared to measure luminescence shortly after reagent addition. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a standard NanoLuc® assay? A1: For most applications, the optimal temperature is room temperature (20-25°C). This provides a balance of strong signal intensity and a stable, long-lasting luminescent signal (half-life > 2 hours).
Q2: How stable is NanoLuc® luciferase at different temperatures? A2: NanoLuc® luciferase is a thermally stable enzyme with a melting temperature (Tm) of approximately 58-60°C. It retains activity after incubation at 55°C for 30 minutes. However, prolonged exposure to temperatures above the Tm will lead to irreversible denaturation. For experiments requiring higher temperatures, a thermostable variant, tsNluc, has been developed with a Tm of 87°C.
Q3: Can I perform NanoLuc® assays at 37°C? A3: Yes, assays can be performed at 37°C. The secreted form of NanoLuc® (secNLuc) is stable in cell culture media at this temperature for over four days. Be aware that at 37°C, the enzymatic reaction rate will be faster, leading to a more rapid decay of the luminescent signal due to quicker substrate consumption. For endpoint assays, ensure consistent timing of measurements.
Q4: How does temperature affect the furimazine substrate? A4: Furimazine itself shows good stability under various conditions. However, at higher temperatures, the increased rate of the enzymatic reaction will lead to faster consumption of the substrate.
Q5: My lab experiences significant temperature fluctuations. How can I minimize the impact on my NanoLuc® assays? A5: To minimize variability, it is crucial to ensure that all components (cells, plates, reagents) are at the same temperature when the reaction is initiated. Allowing everything to equilibrate to a stable room temperature for at least 10-15 minutes is recommended. If possible, use a temperature-controlled plate reader.
Quantitative Data Summary
| Parameter | Effect of Increasing Temperature (within optimal range) | Rationale |
| Vmax (Maximum Velocity) | Increases | Higher temperatures increase the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and a higher rate of reaction, up to the point of denaturation. |
| Km (Michaelis Constant) | May increase or decrease | The effect of temperature on Km is complex and can vary. It reflects the affinity of the enzyme for its substrate, which can be altered by temperature-induced conformational changes in the enzyme. |
| kcat (Catalytic Rate) | Increases | The turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time, generally increases with temperature due to increased reaction rates. |
| kcat/Km (Catalytic Efficiency) | Variable | As both kcat and Km can be affected by temperature, the overall catalytic efficiency may increase or decrease depending on the specific enzyme-substrate system. |
| Signal Half-Life | Decreases | A higher reaction rate (Vmax and kcat) at elevated temperatures leads to a faster depletion of the furimazine substrate, resulting in a shorter duration of the luminescent signal. |
Experimental Protocols
Protocol for Determining the Effect of Temperature on NanoLuc® Activity
This protocol provides a framework for systematically evaluating the impact of temperature on your NanoLuc®-based assay.
Materials:
-
Cells expressing NanoLuc® luciferase cultured in a 96-well plate.
-
Nano-Glo® Assay Reagent (containing Furimazine).
-
Temperature-controlled incubators or water baths.
-
Luminometer (preferably with temperature control).
Methodology:
-
Cell Plating: Seed cells expressing NanoLuc® luciferase in a 96-well plate at a desired density and culture overnight.
-
Temperature Equilibration:
-
Prepare the Nano-Glo® Assay Reagent according to the manufacturer's instructions and divide it into aliquots.
-
Place aliquots of the reagent and the cell plate(s) in incubators or water baths set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C, 42°C).
-
Allow the plates and reagents to equilibrate to the respective temperatures for at least 30 minutes.
-
-
Reagent Addition:
-
Working quickly to minimize temperature changes, add a volume of the equilibrated Nano-Glo® Assay Reagent to each well equal to the volume of the culture medium.
-
-
Incubation:
-
Incubate the plate at the corresponding temperature for a minimum of 3 minutes to allow the luminescent signal to stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader. If the plate reader is temperature-controlled, set it to the desired assay temperature.
-
If the plate reader is not temperature-controlled, measure immediately after the 3-minute incubation. For kinetic analysis, take readings at regular intervals (e.g., every 5 minutes for 1 hour) to assess signal stability at each temperature.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against temperature to determine the optimal temperature for signal intensity.
-
For kinetic data, plot RLU over time for each temperature to assess signal decay.
-
Visualizations
Caption: Experimental workflow for assessing temperature effects.
References
furimazine substrate depletion in high expression systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the NanoLuc® luciferase system, with a specific focus on challenges related to high expression levels and furimazine substrate dynamics.
Frequently Asked Questions (FAQs)
Q1: What is furimazine and how does it work with NanoLuc® luciferase?
Furimazine is a high-performance imidazopyrazinone substrate specifically engineered for the NanoLuc® (Nluc) luciferase, a small (19.1 kDa) monomeric enzyme.[1][2] The reaction between NanoLuc® and furimazine produces a very bright, sustained "glow-type" luminescence.[3] This reaction is ATP-independent, making it suitable for a wide range of applications, including extracellular assays.[4][5] The light emission is approximately 150 times brighter than that of firefly or Renilla luciferases.
Q2: What causes the luminescent signal to decay rapidly in my high-expression system?
Rapid signal decay in systems with high NanoLuc® expression is primarily due to the depletion of the furimazine substrate. The high catalytic turnover rate of the NanoLuc® enzyme leads to quick consumption of the available substrate. This is especially prominent when using strong promoters (e.g., CMV) or high concentrations of transfected plasmid DNA, leading to very high intracellular levels of the luciferase.
Q3: What are the consequences of furimazine substrate depletion?
Substrate depletion can lead to several issues that compromise data accuracy and interpretation:
-
Non-linear Signal Response: At high enzyme concentrations, the luminescent signal may no longer be directly proportional to the amount of NanoLuc® enzyme, leading to underestimation of reporter activity.
-
Reduced Signal Half-Life: The duration of the luminescent signal is significantly shortened, which can be problematic for high-throughput screening or kinetic studies.
-
Inaccurate Quantification: Rapid signal decay can introduce variability and make it difficult to obtain reproducible measurements, especially if there are slight timing differences in plate reading.
Q4: Can furimazine be toxic to cells?
Yes, studies have shown that furimazine can exhibit cytotoxicity, particularly at higher concentrations or with prolonged exposure. In vivo, prolonged administration has been associated with hepatotoxicity. It is therefore crucial to use the lowest effective concentration of furimazine to minimize potential toxic effects on your experimental system.
Q5: Are there alternatives to furimazine with better properties for in vivo or long-term imaging?
Yes, several furimazine analogs have been developed to address the limitations of the original substrate, such as poor aqueous solubility and bioavailability.
-
Fluorofurimazine (FFz) and Hydrofurimazine (HFz): These analogs exhibit enhanced aqueous solubility, allowing for the delivery of higher doses in vivo. This results in brighter and more sustained signals.
-
Hikarazines: This is another class of O-acetylated furimazine analogs that have shown improved signal intensity and duration in vitro.
-
Nano-Glo® Endurazine™ Substrate: This substrate is designed for long-term live-cell assays, providing a more stable, albeit initially dimmer, signal that can last for 24 hours or more.
Troubleshooting Guides
Issue 1: Rapidly Decaying Luminescent Signal
Possible Cause: High levels of NanoLuc® expression are depleting the furimazine substrate too quickly.
Solutions:
-
Reduce NanoLuc® Expression Levels:
-
Use a weaker promoter: If using a strong viral promoter like CMV, consider switching to a weaker one, such as the TK promoter, to drive the expression of your NanoLuc® reporter.
-
Titrate plasmid DNA: Optimize the amount of transfected plasmid DNA to find a concentration that gives a robust signal without causing rapid substrate depletion.
-
Use a destabilized NanoLuc®: Employ a version of NanoLuc® fused to a PEST destabilization domain (NlucP). This will more closely couple protein levels to transcriptional activity and prevent excessive accumulation of the enzyme.
-
-
Optimize Substrate and Assay Conditions:
-
Increase substrate concentration: While this may seem like a straightforward solution, be mindful of potential solubility issues and cytotoxicity of furimazine.
-
Modify assay buffer: The addition of 0.1% Bovine Serum Albumin (BSA) to the assay buffer has been shown to increase both the signal intensity and the signal half-life.
-
Experimental Protocol: Optimizing Plasmid DNA Concentration
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate.
-
Transfection: Prepare a serial dilution of your NanoLuc® expression plasmid. Transfect the cells with decreasing amounts of the plasmid, keeping the total amount of DNA constant by adding an empty vector. Also, include a mock-transfected control.
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.
-
Lysis and Assay: Lyse the cells and add the Nano-Glo® Luciferase Assay Reagent containing furimazine.
-
Measurement: Measure the luminescence at multiple time points (e.g., immediately, 10, 30, and 60 minutes after reagent addition) to assess both the initial signal intensity and the signal decay rate.
-
Analysis: Identify the lowest DNA concentration that provides a strong signal with a more stable luminescent output over time.
Issue 2: Poor Signal-to-Background Ratio
Possible Cause: The background luminescence is high, potentially due to autoluminescence of the substrate or assay components.
Solutions:
-
Use High-Quality Reagents: Ensure that your furimazine substrate and assay buffers are not contaminated and have been stored correctly.
-
Optimize Microplate Choice: Use opaque, white-walled microplates designed for luminescence assays to maximize the signal and prevent well-to-well crosstalk.
-
Check for Media-Induced Background: Some components in cell culture media can contribute to background luminescence. If a high background is observed in your negative controls (media + substrate only), consider performing the assay in a simpler buffer like PBS, if compatible with your experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for furimazine and its analogs.
Table 1: Kinetic Parameters of NanoLuc® with Different Substrates
| Substrate | Relative kcat (normalized to Furimazine) | KM (µM) |
| Furimazine | 1.0 | ~2-5 |
| Hydrofurimazine (HFz) | Similar to Furimazine | Higher than Furimazine |
| Fluorofurimazine (FFz) | Higher than Furimazine | Higher than Furimazine |
Note: Exact values can vary depending on assay conditions. Data compiled from multiple sources.
Table 2: In Vivo Performance of Furimazine Analogs
| Substrate | Key Advantage | Relative Brightness (in vivo) |
| Furimazine | Standard substrate | Baseline |
| Hydrofurimazine (HFz) | Improved aqueous solubility | Brighter than Furimazine |
| Fluorofurimazine (FFz) | Higher solubility and brightness | ~9-fold brighter than Furimazine |
Note: In vivo brightness can be highly dependent on the animal model, tissue of interest, and administration route.
Diagrams
Caption: A generalized workflow for performing an in vitro NanoLuc® luciferase assay.
Caption: A logical diagram for troubleshooting rapid signal decay due to substrate depletion.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoLuc: A Small Luciferase is Brightening up the Field of Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Select Firefly Luciferin Analogues for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Furimazine and D-luciferin Bioluminescent Substrates
In the realm of bioluminescent reporter assays, the choice of substrate is a critical determinant of experimental success, directly impacting sensitivity, signal duration, and suitability for specific applications. This guide provides a comprehensive comparison of two widely used luciferase substrates: furimazine, the substrate for NanoLuc® luciferase, and D-luciferin, the substrate for firefly luciferase. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reporter system for their needs.
Biochemical and Performance Characteristics
Furimazine, a synthetic coelenterazine analog, is utilized by the engineered NanoLuc® (Nluc) luciferase, which was derived from the deep-sea shrimp Oplophorus gracilirostris.[1][2] In contrast, D-luciferin is the natural substrate for firefly luciferase (FFluc) from the North American firefly, Photinus pyralis.[3][4] The fundamental difference in their respective enzymatic reactions dictates their key characteristics. The NanoLuc®-furimazine reaction is ATP-independent, allowing it to be used in environments with low metabolic activity, such as the extracellular space.[5] Conversely, the firefly luciferase-catalyzed oxidation of D-luciferin is an ATP-dependent process, making the signal reliant on the metabolic state of the cells.
The NanoLuc®/furimazine system is renowned for its exceptional brightness, reportedly generating a signal up to 150 times greater than that of firefly or Renilla luciferase systems in vitro. This high signal intensity allows for the detection of a smaller number of molecules or cells. While both systems have high quantum yields, furimazine's is estimated to be slightly higher at approximately 0.45, compared to D-luciferin's at around 0.41.
The emission spectrum of the NanoLuc®/furimazine reaction peaks at approximately 460 nm, producing a blue light. D-luciferin's reaction with firefly luciferase emits a yellow-green light with a peak emission around 560 nm. This longer wavelength of the D-luciferin system is generally more suitable for in vivo imaging, as red-shifted light has better tissue penetration.
Data Presentation: Quantitative Comparison
| Property | Furimazine (with NanoLuc® Luciferase) | D-luciferin (with Firefly Luciferase) |
| Enzyme | NanoLuc® (Nluc) Luciferase | Firefly (FFluc) Luciferase |
| Molecular Weight | 381.43 g/mol | ~280.32 g/mol |
| Reaction Dependence | ATP-independent | ATP-dependent |
| Relative Brightness | Up to 150-fold brighter than FFluc in vitro | Standard for comparison |
| Signal Kinetics | Glow-type, with a half-life of >2 hours | Flash-type, with rapid signal decay (can be modified with reagents) |
| Emission Maximum | ~460 nm (Blue) | ~560 nm (Yellow-Green) |
| Quantum Yield | ~0.45 | ~0.41 |
| Solubility | Low aqueous solubility, often requires co-solvents like DMSO or specialized formulations. Analogs with improved solubility are available. | Good solubility in aqueous buffers. |
| Stability | Good stability in serum. Caged derivatives have been developed for longer-term imaging. | Solutions should be used within 7 days for in vivo studies to avoid degradation. Stable for up to 2 years when stored as a powder at -20°C. |
Experimental Protocols
General Protocol for In Vitro Luciferase Assay
This protocol provides a general framework for comparing the luminescence of NanoLuc® and Firefly luciferase in cell lysates.
Materials:
-
Cells expressing either NanoLuc® or Firefly luciferase.
-
Passive Lysis Buffer.
-
Nano-Glo® Luciferase Assay Reagent (containing furimazine).
-
Luciferase Assay System (containing D-luciferin and assay buffer).
-
Luminometer.
Procedure:
-
Cell Lysis:
-
Culture cells in a 96-well plate.
-
Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.
-
-
Luminescence Measurement:
-
For NanoLuc®: Add Nano-Glo® Luciferase Assay Reagent to the cell lysate.
-
For Firefly Luciferase: Add the prepared Luciferase Assay Reagent (containing D-luciferin) to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The integration time may need to be optimized for each system.
-
-
Data Analysis:
-
Record the relative light units (RLU) for each sample.
-
Compare the RLU values between the NanoLuc®/furimazine and Firefly/D-luciferin systems to determine the relative brightness.
-
Protocol for In Vivo Imaging
This protocol outlines the general steps for in vivo bioluminescence imaging in a mouse model.
Materials:
-
Mice with implanted cells expressing either NanoLuc® or Firefly luciferase.
-
Furimazine in vivo substrate formulation (e.g., Nano-Glo® Fluorofurimazine In Vivo Substrate).
-
D-luciferin potassium salt, in vivo grade, dissolved in sterile D-PBS.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Substrate Administration:
-
For NanoLuc®: Administer the furimazine substrate to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). The optimal timing for imaging after injection should be determined empirically.
-
For Firefly Luciferase: Inject the D-luciferin solution (typically 150 mg/kg) intraperitoneally 10-15 minutes before imaging.
-
-
Imaging:
-
Anesthetize the mice and place them in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images at various time points to determine the peak signal intensity.
-
-
Data Analysis:
-
Quantify the photon flux (photons/sec) from the region of interest.
-
Compare the signal intensity and kinetics between the two reporter systems.
-
Visualizations
Caption: Bioluminescence reaction pathways for furimazine and D-luciferin.
Caption: In vitro comparison workflow.
Conclusion
Both furimazine and D-luciferin are powerful tools for bioluminescence-based research, each with a distinct set of advantages and limitations. The NanoLuc®/furimazine system offers unparalleled brightness and an ATP-independent reaction, making it ideal for highly sensitive in vitro assays and applications where cell viability may be compromised. However, its blue-shifted emission and the substrate's lower aqueous solubility can be drawbacks for in vivo imaging.
The Firefly/D-luciferin system, while less bright, remains a robust and widely used choice, particularly for in vivo studies, due to the red-shifted emission of its reaction product and the good aqueous solubility of the substrate. The ATP-dependence of this system can be leveraged to study cell viability and metabolic activity. The development of furimazine analogs with improved solubility and red-shifted emission spectra is an active area of research that may broaden the in vivo applications of the NanoLuc® system in the future. Ultimately, the selection between these two substrates should be guided by the specific requirements of the experimental design, including the desired sensitivity, the biological context (in vitro vs. in vivo), and the nature of the scientific question being addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Applications of bioluminescence in biotechnology and beyond - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01492C [pubs.rsc.org]
- 5. Comparison of firefly luciferase and NanoLuc luciferase for biophotonic labeling of group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioluminescence: NanoLuc®-Furimazine vs. Firefly-D-luciferin
In the realm of biological research and drug discovery, reporter gene assays are indispensable tools for quantifying cellular events. Among the most popular are bioluminescent systems, which harness the power of light-emitting enzymes called luciferases. For years, the firefly luciferase system, utilizing D-luciferin as its substrate, has been the gold standard. However, the emergence of the engineered NanoLuc® luciferase and its substrate furimazine has presented a powerful alternative, promising significantly enhanced sensitivity and performance. This guide provides an objective, data-driven comparison of these two leading bioluminescent systems to aid researchers in selecting the optimal tool for their experimental needs.
At a Glance: Key Performance Metrics
The NanoLuc®-furimazine system consistently demonstrates superior performance in key areas of sensitivity, signal intensity, and stability when compared to the traditional Firefly-D-luciferin system.
| Feature | NanoLuc®-Furimazine | Firefly-D-luciferin |
| Relative Brightness | Up to 150-fold greater signal intensity[1] | Standard |
| Sensitivity | Detection of smaller numbers of cells or lower enzyme concentrations[2] | Standard |
| ATP Dependence | No[3][4] | Yes[3] |
| Enzyme Size | 19 kDa | 61 kDa |
| Substrate | Furimazine | D-luciferin |
| Emission Maximum | ~460 nm (blue) | ~560 nm (yellow-green) |
| Signal Stability | Glow-type luminescence with a half-life of ~2 hours | Flash-type or glow-type, depending on the reagent; can be unstable |
Deeper Dive: Understanding the Mechanisms
The fundamental difference between the two systems lies in their biochemical reactions, which dictates their performance characteristics.
The Firefly luciferase reaction is a complex, multi-step process that is dependent on adenosine triphosphate (ATP) as a cofactor. This makes the signal susceptible to changes in the metabolic state of the cell. In contrast, the NanoLuc® luciferase reaction is a simpler, direct oxidation of its furimazine substrate that does not require ATP. This ATP-independence allows for more stable and robust measurements, even in low-energy environments like the extracellular space.
Experimental Showdown: A Sensitivity Comparison Protocol
To provide a clear, quantitative comparison of the two systems, the following experimental protocol can be employed. This protocol is designed to determine the limit of detection for both NanoLuc® and Firefly luciferases expressed in mammalian cells.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in a white, opaque 96-well plate to achieve 70-90% confluency at the time of transfection.
-
Cells are transfected with expression vectors for either NanoLuc® or Firefly luciferase using a suitable transfection reagent. A mock-transfected control is included.
-
-
Cell Lysis and Serial Dilution:
-
After 24-48 hours of incubation, the growth medium is removed, and cells are lysed using a passive lysis buffer.
-
The resulting cell lysates containing the expressed luciferases are then serially diluted in the lysis buffer.
-
-
Luminescence Measurement:
-
For NanoLuc® samples, a furimazine-containing assay reagent (e.g., Nano-Glo® Luciferase Assay Reagent) is added to each well.
-
For Firefly samples, a D-luciferin-containing assay reagent (e.g., ONE-Glo™ Luciferase Assay System) is added to each well.
-
Luminescence is immediately measured using a luminometer with appropriate filters.
-
-
Data Analysis:
-
The luminescence signal (in Relative Light Units, RLU) is plotted against the corresponding cell number for each dilution series.
-
The limit of detection (LOD) is determined as the lowest cell number that produces a signal significantly above the background (mock-transfected control).
-
Quantitative Findings: The NanoLuc® Advantage
Studies employing similar methodologies have consistently demonstrated the superior sensitivity of the NanoLuc®-furimazine system. For instance, one study comparing the two systems for labeling Streptococcus pyogenes found that the bioluminescent signal produced by NanoLuc®-labeled bacteria was up to 15 times higher than that from Firefly luciferase-labeled bacteria. Another analysis reported that the specific activity of NanoLuc® is 150-fold greater than that of firefly or Renilla luciferases. This heightened sensitivity allows for the detection of a smaller number of bacteria or cells, a critical advantage in applications such as tracking cell proliferation, monitoring viral infection, and in vivo imaging.
Considerations for In Vivo Imaging
While NanoLuc®'s intrinsic brightness is a significant advantage, its blue light emission (~460 nm) can be more susceptible to absorption by tissues compared to the yellow-green light of Firefly luciferase (~560 nm). However, the development of novel, more soluble furimazine analogs has been shown to enhance substrate delivery and improve the brightness of NanoLuc®-based reporters in deep-tissue imaging.
Conclusion: A New Era of Sensitivity
The NanoLuc®-furimazine system represents a significant advancement in bioluminescent reporter technology. Its unparalleled brightness, ATP-independence, and smaller enzyme size offer researchers a highly sensitive and versatile tool for a wide range of applications. While the Firefly-D-luciferin system remains a viable option, for experiments demanding the highest levels of sensitivity and signal stability, the NanoLuc®-furimazine system is the clear frontrunner. The choice between these systems will ultimately depend on the specific requirements of the experimental design, but the data overwhelmingly supports the superior performance of the NanoLuc® technology.
References
- 1. Comparative Analysis of NanoLuc Luciferase and Alkaline Phosphatase Luminescence Reporter Systems for Phage-Based Detection of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
The Furimazine Advantage: A Comparative Guide to a Brighter, More Stable Luciferase Substrate
For researchers, scientists, and drug development professionals, the quest for more sensitive and robust reporter gene assays is perpetual. In the realm of bioluminescence, the substrate used to fuel the light-emitting reaction is a critical determinant of an assay's success. This guide provides an in-depth comparison of Furimazine, the substrate for NanoLuc® luciferase, with other widely used luciferase substrates, highlighting its significant advantages backed by experimental data.
The NanoLuc® luciferase system, which utilizes Furimazine, represents a significant leap forward in bioluminescent reporter technology.[1] This engineered enzyme and its novel substrate work in concert to produce a high-intensity, glow-type luminescence that is approximately 100- to 150-fold brighter than that of firefly (using D-luciferin) or Renilla (using coelenterazine) luciferases.[1][2] This enhanced brightness translates to superior sensitivity in a wide array of applications, from reporter gene assays to in vivo imaging.
One of the most notable advantages of the Furimazine-NanoLuc® system is its ATP-independence.[1][3] Unlike firefly luciferase, which requires adenosine triphosphate (ATP) for its reaction, the NanoLuc® luciferase catalyzes the oxidation of Furimazine directly. This key difference allows for the use of this system in environments with low or fluctuating ATP levels, such as the extracellular space, and simplifies assay design.
Quantitative Performance Comparison
The superior performance of Furimazine in combination with NanoLuc® luciferase is evident in key performance metrics such as luminescence intensity and signal duration. The following table summarizes a comparison with traditional luciferase systems.
| Feature | NanoLuc® with Furimazine | Firefly Luciferase with D-luciferin | Renilla Luciferase with Coelenterazine |
| Relative Brightness | ~100-150x Firefly or Renilla | Baseline | Baseline |
| Signal Half-Life | > 2 hours (glow-type) | Varies (flash or glow chemistry) | Varies (typically flash-type) |
| ATP Requirement | No | Yes | No |
| Enzyme Size | 19.1 kDa | 61 kDa | 36 kDa |
| Substrate Specificity | High | High | Can have cross-reactivity |
Enhanced Stability and Reduced Background
Furimazine also exhibits greater stability, particularly in serum, compared to other substrates like coelenterazine. This stability is crucial for assays requiring prolonged incubation times or for in vivo applications where the substrate is exposed to complex biological fluids. Furthermore, the NanoLuc®-Furimazine reaction has a lower background activity, contributing to a higher signal-to-noise ratio and enabling the detection of low-level cellular events.
Overcoming Limitations: The Emergence of Furimazine Analogs
A primary limitation of Furimazine is its low aqueous solubility, which can pose challenges for in vivo studies. To address this, more soluble analogs such as hydrofurimazine (HFz) and fluorofurimazine (FFz) have been developed. These analogs demonstrate enhanced bioavailability, leading to brighter and more sustained signals in animal models. For instance, in a mouse model, Antares (a NanoLuc® fusion protein) with hydrofurimazine exhibited brightness comparable to the AkaLuc-AkaLumine system. Fluorofurimazine has shown even greater brightness in vivo.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental setups, the following diagrams illustrate the luciferase reaction pathways and a typical reporter gene assay workflow.
Comparison of ATP-independent (NanoLuc®) and ATP-dependent (Firefly) luciferase reaction pathways.
A generalized workflow for a luciferase reporter gene assay.
Experimental Protocols
In Vitro Luciferase Assay for Substrate Comparison
Objective: To compare the luminescence intensity and signal half-life of Furimazine with other luciferase substrates in cell lysates.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®, Firefly, and Renilla luciferases
-
Appropriate cell culture medium and reagents
-
Transfection reagent
-
Passive Lysis Buffer
-
Furimazine (in an appropriate solvent)
-
D-luciferin (in an appropriate buffer)
-
Coelenterazine (in an appropriate solvent)
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well white, opaque-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfect the cells with the respective luciferase expression vectors according to the manufacturer's protocol for the transfection reagent. Include a mock-transfected control.
-
Incubate the cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Luminescence Measurement:
-
Prepare the substrate solutions according to the desired final concentration.
-
Program the luminometer to inject 100 µL of the substrate solution into each well and measure the luminescence signal. For kinetic readings, take measurements at regular intervals (e.g., every 2 minutes for 2 hours).
-
For each substrate, use the lysate from cells expressing the corresponding luciferase.
-
-
Data Analysis:
-
Luminescence Intensity: Compare the peak luminescence values (in Relative Light Units, RLU) for each substrate-enzyme pair.
-
Signal Half-Life: For the kinetic data, normalize the luminescence at each time point to the initial maximum signal. The half-life is the time it takes for the signal to decay to 50% of its initial value.
-
In Vivo Imaging Comparison in a Mouse Model
Objective: To compare the in vivo signal intensity and duration of Furimazine and its analogs.
Materials:
-
Cancer cell line (e.g., 4T1) stably expressing NanoLuc® luciferase
-
Immunocompromised mice (e.g., BALB/c nude)
-
Furimazine and/or its analogs (e.g., fluorofurimazine) formulated for in vivo use
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant the NanoLuc®-expressing cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Substrate Administration and Imaging:
-
Anesthetize the mice using isoflurane.
-
Administer the luciferase substrate via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage will depend on the specific substrate and its formulation.
-
Immediately place the mice in the in vivo imaging system and acquire images at various time points (e.g., 5, 15, 30, 60 minutes post-injection).
-
-
Data Analysis:
-
Define a region of interest (ROI) over the tumor area for each mouse.
-
Quantify the bioluminescence signal (in photons/second/cm²/steradian) within the ROI at each time point.
-
Compare the peak signal intensity and the signal duration for each substrate.
-
Conclusion
Furimazine offers significant advantages over other luciferase substrates, primarily through its partnership with the engineered NanoLuc® luciferase. Its exceptional brightness, prolonged signal stability, and ATP-independence make it a superior choice for a wide range of applications, enhancing assay sensitivity and expanding the possibilities for bioluminescence-based research. The development of more soluble analogs has further broadened its utility, particularly for in vivo imaging. For researchers seeking to push the boundaries of detection in their experimental systems, the Furimazine-NanoLuc® platform provides a powerful and versatile tool.
References
A Comparative Guide to Validating NanoLuc® Assay Results with Furimazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NanoLuc® luciferase/furimazine system with other common bioluminescent reporters, offering supporting experimental data for robust validation of assay results. We delve into the performance characteristics, experimental protocols, and potential artifacts to ensure the accuracy and reliability of your findings.
Performance Comparison of Luciferase Reporter Systems
The NanoLuc® (Nluc) luciferase, an engineered enzyme from the deep-sea shrimp Oplophorus gracilirostris, paired with its substrate furimazine, offers significant advantages in sensitivity and signal stability over traditional luciferases like Firefly (Fluc) and Renilla (Rluc).[1][2][3]
Quantitative Performance Metrics
| Feature | NanoLuc® (Nluc) / Furimazine | Firefly (Fluc) / D-luciferin | Renilla (Rluc) / Coelenterazine |
| Relative Brightness | ~150-fold brighter than Fluc or Rluc[1] | Baseline | Baseline |
| Signal Half-Life | > 2 hours (glow-type)[4] | Variable (flash to glow) | Variable (flash to glow) |
| Enzyme Size | 19.1 kDa | 61 kDa | 36 kDa |
| ATP Dependence | No | Yes | No |
| Emission Maximum | ~460 nm (blue) | ~560 nm (yellow-green) | ~480 nm (blue-green) |
| Quantum Yield | ~0.45 | ~0.41 | Not specified in reviewed literature |
| Limit of Detection | High sensitivity | ~1 x 10⁻²⁰ moles | ~3 x 10⁻¹⁹ moles |
| Linear Range | > 6 logs | > 8 orders of magnitude | > 7 orders of magnitude |
Experimental Protocols
Accurate comparison and validation require standardized protocols. Below are detailed methodologies for NanoLuc®, Firefly, and Renilla luciferase assays, alongside a protocol for Western Blot as an orthogonal validation method.
NanoLuc® Luciferase Assay Protocol (Lytic)
-
Cell Lysis:
-
Remove growth medium from cultured cells.
-
Wash cells once with phosphate-buffered saline (PBS).
-
Add an appropriate volume of 1X Passive Lysis Buffer (e.g., 20 µL for a 96-well plate).
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
-
Reagent Preparation:
-
Equilibrate the Nano-Glo® Luciferase Assay Reagent to room temperature.
-
-
Measurement:
-
Add a volume of Nano-Glo® reagent equal to the cell lysate volume (e.g., 20 µL).
-
Wait for at least 3 minutes.
-
Measure luminescence using a luminometer.
-
Firefly Luciferase Assay Protocol (Lytic)
-
Cell Lysis:
-
Follow the same cell lysis procedure as for the NanoLuc® assay.
-
-
Reagent Preparation:
-
Equilibrate Luciferase Assay Reagent II (LAR II) to room temperature.
-
-
Measurement:
-
Add 100 µL of LAR II to each well of a white-walled 96-well plate.
-
Add 20 µL of cell lysate to the wells.
-
Measure luminescence immediately, as the signal is typically a "flash" unless using a "glow"-type reagent.
-
Renilla Luciferase Assay Protocol (Lytic)
-
Cell Lysis:
-
Follow the same cell lysis procedure as for the NanoLuc® assay.
-
-
Reagent Preparation:
-
Prepare the Renilla luciferase assay buffer with its coelenterazine substrate according to the manufacturer's instructions.
-
-
Measurement:
-
Add the prepared Renilla luciferase reagent to the cell lysate.
-
Measure luminescence immediately.
-
Western Blot Protocol for Orthogonal Validation
-
Sample Preparation:
-
Lyse cells expressing the NanoLuc®-tagged protein of interest.
-
Determine protein concentration to ensure equal loading.
-
Denature protein samples by boiling in SDS-PAGE loading buffer.
-
-
Gel Electrophoresis:
-
Load samples onto a polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest or to the NanoLuc® tag.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate and detect the chemiluminescent signal using an imager.
-
Visualizing Pathways and Workflows
Bioluminescent Reaction Pathways
The fundamental mechanisms of light production differ between these luciferase systems.
Caption: Bioluminescent reactions of NanoLuc, Firefly, and Renilla luciferases.
Experimental Workflow for Assay Validation
A robust validation workflow incorporates orthogonal methods to confirm initial findings.
Caption: A typical workflow for validating NanoLuc assay results with Western Blot.
Identifying and Mitigating Potential Artifacts
Understanding potential sources of error is crucial for accurate data interpretation.
Caption: Logical relationships of potential artifacts, their causes, and validation checks.
Considerations for Furimazine Usage
While the NanoLuc®/furimazine system is highly robust, it is important to be aware of potential limitations. Studies have indicated that furimazine may exhibit cytotoxicity at concentrations above 10 µM in vitro. Furthermore, prolonged in vivo administration has been associated with hepatotoxicity. Therefore, it is recommended to perform dose-response experiments to determine the optimal, non-toxic concentration of furimazine for your specific cell type and experimental conditions. Additionally, including proper negative controls, such as untransfected cells or wells with media and substrate only, is essential to accurately determine the signal-to-background ratio and identify any potential autoluminescence from the assay plates or media components.
By understanding the comparative performance of different luciferase systems and implementing rigorous validation strategies, researchers can confidently leverage the high sensitivity of the NanoLuc® assay to generate accurate and reproducible data.
References
Furimazine Cross-Reactivity: A Comparative Guide for Researchers
For scientists and drug development professionals employing bioluminescent reporter assays, understanding the substrate specificity of luciferases is critical for generating accurate and reproducible data. This guide provides an objective comparison of the cross-reactivity of furimazine, the substrate for NanoLuc® luciferase, with other commonly used luciferases such as Firefly and Renilla luciferases. This analysis is supported by experimental data to aid in the design of robust single and multiplexed reporter assays.
High Specificity of Furimazine for NanoLuc® Luciferase
Furimazine is a synthetic coelenterazine analog specifically engineered for the novel NanoLuc® (NLuc) luciferase, which was derived from the deep-sea shrimp Oplophorus gracilirostris. The NanoLuc® system, comprising the 19.1 kDa NLuc enzyme and furimazine, is characterized by its exceptionally bright and sustained "glow-type" luminescence.[1][2] The basis for the high specificity of this pair lies in the distinct molecular structures of the enzyme and substrate, as well as their unique reaction mechanisms.
Unlike Firefly luciferase, the NanoLuc®-furimazine reaction is ATP-independent, allowing it to function in environments with low ATP, such as the extracellular space.[3] The reaction involves the direct oxidation of furimazine by NLuc in the presence of oxygen to produce light.[3] This contrasts with the ATP-dependent adenylation of D-luciferin required by Firefly luciferase.[3] These fundamental differences in reaction pathways contribute to the orthogonality of the NanoLuc® and Firefly luciferase systems, making them highly suitable for dual-reporter assays.
Quantitative Comparison of Furimazine Cross-Reactivity
Experimental data demonstrates the high specificity of furimazine for NanoLuc® luciferase, with minimal to no cross-reactivity observed with other common luciferases. The following table summarizes the relative luminescence generated when furimazine is used with NanoLuc®, Firefly (Photinus pyralis), and Renilla (Renilla reniformis) luciferases.
| Luciferase | Substrate | Relative Luminescence (%) |
| NanoLuc® | Furimazine | 100 |
| D-luciferin | ~0 | |
| Coelenterazine | < 1 | |
| Firefly | D-luciferin | 100 |
| Furimazine | ~0 | |
| Coelenterazine | ~0 | |
| Renilla | Coelenterazine | 100 |
| D-luciferin | ~0 | |
| Furimazine | ~0 |
Note: The luminescence values are expressed as a percentage of the signal obtained with the luciferase's native substrate and are based on publicly available data. Actual values may vary depending on specific experimental conditions.
As the data indicates, furimazine exhibits a very high degree of specificity for NanoLuc® luciferase. No significant light output is detected when furimazine is incubated with Firefly or Renilla luciferases. Similarly, the native substrates for Firefly (D-luciferin) and Renilla (coelenterazine) luciferases show negligible reactivity with NanoLuc®. One study also confirmed that Gaussia luciferase (GLuc) does not produce light with furimazine.
Signaling Pathways and Specificity
The specificity of luciferase-substrate interactions is visually represented by their distinct signaling pathways.
Experimental Protocol: In Vitro Luciferase Cross-Reactivity Assay
This protocol outlines a method for quantifying the cross-reactivity of furimazine with different luciferases in vitro.
1. Materials:
-
Purified recombinant luciferases (NanoLuc®, Firefly, Renilla, etc.)
-
Luciferase substrates:
-
Furimazine
-
D-luciferin
-
Coelenterazine
-
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)
-
For Firefly luciferase: ATP and MgSO4
-
White, opaque 96-well plates
-
Luminometer
2. Experimental Workflow:
3. Procedure:
-
Prepare Reagents:
-
Reconstitute purified luciferases and substrates in the appropriate assay buffer to their working concentrations.
-
For Firefly luciferase assays, supplement the assay buffer with ATP and MgSO4 to final concentrations of 1 mM and 15 mM, respectively.
-
-
Assay Plate Setup:
-
Pipette 20 µL of each purified luciferase solution into separate wells of a white, opaque 96-well plate. Include a buffer-only control for background measurements.
-
-
Substrate Addition and Measurement:
-
Program the luminometer to inject 100 µL of the substrate solution into each well and immediately measure the luminescence.
-
For each luciferase, test its native substrate and the non-native substrates.
-
-
Data Analysis:
-
Subtract the background luminescence (buffer-only control) from all readings.
-
For each luciferase, normalize the luminescence signal obtained with non-native substrates to the signal obtained with its native substrate (set to 100%).
-
Conclusion
The available experimental evidence strongly supports the high specificity of furimazine for NanoLuc® luciferase. The minimal cross-reactivity with other commonly used luciferases, such as Firefly and Renilla, makes the NanoLuc®-furimazine system an orthogonal and reliable tool for a wide range of biological assays. This high fidelity is essential for the development of sensitive and accurate dual-reporter assays, enabling researchers to simultaneously monitor multiple cellular events with confidence. When designing experiments, it is still recommended to perform appropriate controls to confirm the lack of cross-reactivity within the specific biological context and assay conditions.
References
A Comparative Guide to Advanced Luciferase Substrates: Furimazine, Hydrofurimazine, and Fluorofurimazine
In the landscape of bioluminescence imaging, the NanoLuc® luciferase system has emerged as a powerful tool for sensitive and quantitative analysis of biological processes. The performance of this system is critically dependent on its substrate. This guide provides a detailed comparison of the foundational substrate, furimazine (Fz), and its advanced analogs, hydrofurimazine (HFz) and fluorofurimazine (FFz), which were developed to overcome the limitations of the parent compound. This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal substrate for their experimental needs.
Introduction to NanoLuc® Substrates
Furimazine is a synthetic imidazopyrazinone-based substrate that, when paired with the engineered NanoLuc® luciferase, produces a high-intensity, glow-type luminescence.[1][2] This ATP-independent reaction is significantly brighter than other luciferase systems, such as those from firefly and Renilla.[2][3] However, the primary drawback of furimazine is its poor aqueous solubility and limited bioavailability in vivo, which can restrict its performance in animal models.[4] To address these limitations, hydrofurimazine and fluorofurimazine were developed, offering enhanced solubility and consequently, improved performance in living subjects.
Chemical and Physical Properties
The structural modifications of hydrofurimazine and fluorofurimazine directly impact their physicochemical properties, leading to significant differences in their experimental utility. Hydrofurimazine incorporates a hydroxyl group, while fluorofurimazine features fluorine substitutions, both of which enhance aqueous solubility compared to the parent furimazine molecule.
dot graph { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];
Furimazine [image="https://storage.googleapis.com/benchchem-static-files/product-images/B12363159_2D_2025_11_26.svg" label=""]; Hydrofurimazine [image="https://storage.googleapis.com/benchchem-static-files/product-images/B12363159_2D_2025_11_26.svg" label=""]; Fluorofurimazine [image="https://storage.googleapis.com/benchchem-static-files/product-images/B12363159_2D_2025_11_26.svg" label=""];
label_Fz [label="Furimazine"]; label_HFz [label="Hydrofurimazine"]; label_FFz [label="Fluorofurimazine"];
{rank=same; Furimazine, Hydrofurimazine, Fluorofurimazine} {rank=same; label_Fz, label_HFz, label_FFz}
// Positioning labels below the images edge [style=invis]; Furimazine -- label_Fz; Hydrofurimazine -- label_HFz; Fluorofurimazine -- label_FFz; } dot
Caption: Chemical structures of Furimazine, Hydrofurimazine, and Fluorofurimazine.
Performance Comparison
The key performance indicators for luciferase substrates are luminescence intensity (brightness) and signal duration. Both hydrofurimazine and fluorofurimazine were engineered to surpass furimazine in these aspects, particularly in in vivo applications.
Quantitative Data Summary
| Property | Furimazine | Hydrofurimazine (HFz) | Fluorofurimazine (FFz) |
| Molecular Formula | C₂₄H₁₉N₃O₂ | C₂₄H₁₉N₃O₃ | C₂₄H₁₈F₂N₄O₂ |
| Molecular Weight | 381.43 g/mol | 397.43 g/mol | 432.42 g/mol |
| Relative Brightness in vivo | Baseline | More intense than furimazine | Highest peak and integrated brightness |
| Signal Duration in vivo | Rapid peak and decay | More prolonged than furimazine | Sustained emission |
| Aqueous Solubility | Poor | Enhanced | Enhanced |
| Primary Advantage | Widely referenced standard | Bright and prolonged signal for dynamic studies | Maximum signal intensity for sensitive detection |
| Emission Maximum | ~460 nm | Not explicitly stated, but expected to be similar to furimazine | ~459 nm |
Key Performance Insights
-
Fluorofurimazine (FFz) consistently demonstrates the highest brightness in vivo. Studies have shown that the NanoLuc®/fluorofurimazine pair is approximately 8.6 to 9-fold brighter than the NanoLuc®/furimazine pair when administered intravenously at equimolar doses. This makes FFz the substrate of choice for experiments requiring maximal sensitivity and the detection of low-abundance targets.
-
Hydrofurimazine (HFz) provides a significant improvement in both brightness and signal duration over furimazine. Its prolonged photon generation is particularly advantageous for tracking dynamic biological events over extended periods.
-
Furimazine (Fz) , while being the original substrate, is limited by its poor solubility, which restricts the achievable dose and, consequently, the signal intensity in animal studies.
Mechanism of Action: Bioluminescence Reaction
The bioluminescent reaction for all three substrates is catalyzed by the NanoLuc® luciferase. The enzyme facilitates the oxidation of the substrate, leading to the formation of an excited-state intermediate that emits light upon relaxation to the ground state. This reaction is notably ATP-independent, allowing it to be used in a wide range of cellular environments, including extracellular spaces.
Caption: Simplified reaction pathway for NanoLuc® luciferase.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized methodologies for comparing the performance of furimazine, hydrofurimazine, and fluorofurimazine in vivo.
General Workflow for In Vivo Bioluminescence Imaging
Caption: General experimental workflow for in vivo substrate comparison.
Detailed Methodology: In Vivo Substrate Comparison in Mice
This protocol is adapted from studies comparing furimazine analogs in animal models.
-
Animal Model: Utilize mice genetically engineered to express a NanoLuc® fusion protein, such as Antares, in a specific tissue or cell type (e.g., liver or tumor xenografts).
-
Substrate Preparation:
-
Furimazine: Due to its low aqueous solubility, furimazine is often formulated in a vehicle such as a PEG-300-based solution. A typical concentration might be 2.8 mM.
-
Hydrofurimazine and Fluorofurimazine: These more soluble analogs can be reconstituted in aqueous buffers, sometimes with excipients like Poloxamer-407 (P-407) to create an extended-release formulation. Reconstitute the lyophilized substrate with sterile phosphate-buffered saline (PBS) or Dulbecco's PBS (DPBS).
-
-
Substrate Administration: Administer the prepared substrates to the mice, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage will depend on the specific substrate and the experimental goals. For comparative studies, equimolar doses should be used.
-
Bioluminescence Imaging:
-
Immediately after substrate administration, place the anesthetized mice in a cooled charge-coupled device (CCD) camera-based imaging system.
-
Acquire a series of images over time to capture the peak signal and the decay kinetics. Typical exposure times may range from a few seconds to a minute.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the area of NanoLuc® expression.
-
Quantify the total photon flux (photons/second) within the ROIs for each time point.
-
Compare the peak photon flux and the integrated signal over time for each substrate to determine relative brightness and signal duration.
-
Conclusion
Hydrofurimazine and fluorofurimazine represent significant advancements over the original NanoLuc® substrate, furimazine. Their enhanced aqueous solubility translates to superior performance in vivo, characterized by brighter and more sustained bioluminescent signals.
-
Fluorofurimazine is the substrate of choice for applications demanding the highest sensitivity.
-
Hydrofurimazine is ideal for studies requiring prolonged signal kinetics to monitor dynamic cellular events.
-
Furimazine remains a viable, though less potent, option for in vitro assays and as a benchmark for comparison.
The selection of the appropriate substrate will depend on the specific requirements of the experiment, including the biological model, the desired signal intensity and duration, and the sensitivity of the detection instrument.
References
Orthogonality of NanoLuc®-Furimazine in Multiplexed Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to simultaneously monitor multiple cellular events is crucial for accelerating discovery. Multiplexed reporter assays, which utilize two or more distinct reporter systems in a single experiment, are powerful tools for achieving this. The success of such assays hinges on the principle of orthogonality—the ability of each reporter system to function independently without interfering with the others. This guide provides an objective comparison of the orthogonality of the NanoLuc® luciferase and its substrate furimazine, with a focus on its performance in multiplexed assays alongside other common luciferases like Firefly and Renilla.
Unparalleled Specificity of NanoLuc®-Furimazine
NanoLuc® (Nluc) luciferase, an engineered enzyme derived from the deep-sea shrimp Oplophorus gracilirostris, is renowned for its small size (19.1 kDa) and exceptionally bright, glow-type luminescence when paired with its synthetic substrate, furimazine.[1][2] In contrast, the widely used Firefly luciferase (Fluc) and Renilla luciferase (Rluc) utilize D-luciferin and coelenterazine, respectively, as their substrates.[2] The distinct evolutionary origins and catalytic mechanisms of these luciferases are the foundation for their high degree of substrate specificity, a critical factor for minimizing signal interference in multiplexed assays.[2][3]
The NanoLuc® reaction is ATP-independent, allowing it to function effectively in various cellular environments, including the extracellular space, a key advantage over the ATP-dependent Firefly luciferase. This fundamental difference in reaction mechanism further contributes to the orthogonality of the two systems.
Quantitative Comparison of Luciferase-Substrate Cross-Reactivity
To quantify the degree of orthogonality, the luminescence of each luciferase can be measured with its native substrate and the substrates of the other luciferases. The following table summarizes the cross-reactivity, with luminescence expressed as a percentage of the signal obtained with the native substrate.
| Luciferase | Substrate | Relative Luminescence (%) |
| NanoLuc® | Furimazine (native) | 100% |
| D-luciferin | ~0% | |
| Coelenterazine | ~5-10% | |
| Firefly | D-luciferin (native) | 100% |
| Furimazine | ~0% | |
| Coelenterazine | ~0% | |
| Renilla | Coelenterazine (native) | 100% |
| Furimazine | ~0% | |
| D-luciferin | ~0% |
Note: The luminescence values are approximations based on available literature and may vary depending on specific experimental conditions.
The data clearly demonstrates the high specificity of Firefly and Renilla luciferases for their respective substrates, with negligible signal detected with non-native substrates. NanoLuc® also exhibits high specificity, showing no discernible activity with D-luciferin. A minor level of cross-reactivity is observed with coelenterazine, which is attributed to the fact that the ancestral luciferase from which NanoLuc® was engineered utilizes a coelenterazine-like molecule as its natural substrate. However, the engineering of NanoLuc® has significantly enhanced its activity with the novel substrate furimazine, making the residual activity with coelenterazine minimal in most applications.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental results. Below is a representative protocol for a dual-luciferase assay using NanoLuc® and Firefly luciferase, adapted from the Promega Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System protocol.
Protocol: Nano-Glo® Dual-Luciferase® Reporter Assay
Objective: To sequentially measure the activity of Firefly and NanoLuc® luciferases in the same sample.
Materials:
-
Cells co-transfected with Firefly and NanoLuc® reporter vectors
-
Opaque, white 96-well plates
-
ONE-Glo™ EX Luciferase Assay Reagent (for Firefly luciferase)
-
NanoDLR™ Stop & Glo® Reagent (contains furimazine for NanoLuc® luciferase and a Firefly luciferase inhibitor)
-
Luminometer with dual injectors (optional, but recommended for high-throughput) or multichannel pipette
Procedure (for 96-well plates):
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay. A typical starting volume is 80 µL of cell culture medium per well.
-
Equilibration: Equilibrate the plate to room temperature (20–25°C) before adding reagents.
-
Firefly Luminescence Measurement:
-
Add a volume of ONE-Glo™ EX Luciferase Assay Reagent equal to the volume of the culture medium in each well (e.g., 80 µL).
-
Mix thoroughly. For optimal results, use an orbital shaker (300–600 rpm) for at least 3 minutes.
-
Measure the Firefly luminescence using a luminometer. Recommended integration times for a GloMax® instrument are 0.5–1 second. The signal is stable for over two hours.
-
-
NanoLuc® Luminescence Measurement:
-
Add a volume of NanoDLR™ Stop & Glo® Reagent equal to the original culture volume to each well (e.g., 80 µL). This reagent quenches the Firefly signal by over 1,000,000-fold and initiates the NanoLuc® reaction.
-
Mix thoroughly. For optimal results, use an orbital shaker at a higher speed (600–900 rpm) for at least 3 minutes.
-
Incubate for at least 10 minutes (including mixing time) at room temperature.
-
Measure the NanoLuc® luminescence using a luminometer. The signal is stable for over two hours.
-
Data Analysis: The activity of the experimental reporter (e.g., Firefly) is typically normalized to the activity of the control reporter (e.g., NanoLuc®) to account for variations in cell number and transfection efficiency.
Visualizing Orthogonality and Multiplexed Assays
Diagrams can effectively illustrate the concepts of signaling pathways, experimental workflows, and the logical relationships underlying multiplexed assays.
Caption: Signaling pathways of NanoLuc, Firefly, and Renilla luciferases.
Caption: Workflow for a Nano-Glo® Dual-Luciferase® Reporter Assay.
Caption: The logical relationship of orthogonality in multiplexed assays.
Conclusion
The NanoLuc®-furimazine system demonstrates exceptional orthogonality, particularly when paired with the Firefly luciferase-D-luciferin system. This high degree of specificity, rooted in their distinct enzymatic mechanisms and substrate requirements, results in minimal signal cross-talk, making them an ideal combination for dual-reporter assays. The ability to reliably measure two independent cellular events simultaneously offers a significant advantage for researchers in various fields, from basic cell biology to high-throughput drug screening. The availability of optimized assay systems, such as the Nano-Glo® Dual-Luciferase® Reporter Assay, further simplifies the implementation of these powerful multiplexed experiments.
References
A Comparative Guide to the Spectral Properties of Furimazine and Other Common Luciferins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectral properties of furimazine, the substrate for NanoLuc® luciferase, with other widely used luciferins, namely D-luciferin and coelenterazine. The information presented is supported by experimental data to assist researchers in selecting the most appropriate bioluminescent system for their specific applications.
Quantitative Performance Data
The following table summarizes the key spectral properties of furimazine, D-luciferin, and coelenterazine, providing a clear comparison of their performance characteristics.
| Property | Furimazine (with NanoLuc®) | D-luciferin (with Firefly Luciferase) | Coelenterazine (with Renilla Luciferase) |
| Emission Maximum (λmax) | ~460 nm (Blue)[1][2][3] | ~560 nm (Yellow-Green)[4] | ~480 nm (Blue)[2] |
| Quantum Yield (Φ) | ~0.45 | ~0.41 | Not consistently specified, varies with analogs |
| Relative Brightness | ~150-fold brighter than Firefly or Renilla systems | 1-fold (baseline) | 1-fold (baseline) |
| Signal Kinetics | Glow-type (Half-life > 2 hours) | Flash or Glow (variable with reagents) | Flash-type (signal decays rapidly) |
| ATP Dependence | No | Yes | No |
| Enzyme Size | 19 kDa | ~62 kDa | 36 kDa |
Experimental Protocols
The following are generalized protocols for the in vitro determination of the spectral properties of furimazine, D-luciferin, and coelenterazine.
I. Preparation of Reagents
-
Luciferin Stock Solutions:
-
Furimazine: Due to its low aqueous solubility, dissolve furimazine in a suitable solvent such as DMSO or a PEG-300-based formulation to create a concentrated stock solution (e.g., 10 mM). Store at -20°C or -80°C, protected from light.
-
D-luciferin (Potassium or Sodium Salt): Prepare a stock solution (e.g., 30 mg/mL or ~100 mM) in sterile, ATP-free water. Aliquot and store at -20°C or -80°C, protected from light.
-
Coelenterazine: Prepare a stock solution (e.g., 1-2 mg/mL) in methanol or ethanol. Store at -80°C, protected from light.
-
-
Luciferase Solutions:
-
Reconstitute lyophilized NanoLuc®, Firefly, and Renilla luciferases in their respective recommended storage buffers to a known concentration (e.g., 1 mg/mL). Aliquot and store at -80°C.
-
-
Assay Buffers:
-
NanoLuc® Assay Buffer: A common buffer is Tris-HCl or phosphate buffer at a pH of 7.0-8.0, often containing 0.1% BSA to prevent enzyme denaturation.
-
Firefly Luciferase Assay Buffer: Typically contains 25 mM Tricine or Gly-Gly buffer (pH 7.8), 15 mM MgSO4 or MgCl2, 1 mM DTT, and 3 mM ATP.
-
Renilla Luciferase Assay Buffer: A common buffer is a phosphate or Tris-HCl buffer at a pH of 7.0-7.5. Some commercial kits include proprietary components to reduce autoluminescence.
-
II. Measurement of Bioluminescence Spectra
-
Instrumentation: Use a luminometer or a spectrophotometer with a luminescence reading mode, equipped with a monochromator or a set of narrow bandpass filters to scan across the desired wavelength range.
-
Reaction Setup:
-
In a white or black opaque 96-well plate suitable for luminescence measurements, add a standardized amount of the respective luciferase diluted in its assay buffer.
-
Equilibrate the plate to the desired reaction temperature (typically room temperature or 37°C).
-
-
Data Acquisition:
-
Initiate the reaction by injecting the corresponding luciferin working solution into the wells.
-
Immediately begin spectral scanning. For flash kinetics (e.g., Renilla luciferase), a luminometer with an injector is highly recommended for reproducible results.
-
Set the instrument to measure luminescence intensity at defined wavelength intervals (e.g., every 2-5 nm) across the expected emission range (e.g., 350 nm to 700 nm).
-
The integration time for each wavelength measurement should be optimized based on the signal intensity.
-
III. Determination of Quantum Yield
The absolute determination of bioluminescence quantum yield is a complex process that requires specialized equipment, such as an integrating sphere, to capture all emitted photons. A simplified relative method can be employed by comparing the total light output of an unknown sample to a well-characterized standard. However, for accurate determination, collaboration with a specialized photophysics laboratory is recommended. The general principle involves:
-
Measuring the total number of photons emitted from the reaction.
-
Determining the total number of luciferin molecules consumed in the reaction.
-
Calculating the quantum yield as the ratio of photons emitted to molecules consumed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparative spectral analysis of luciferins.
Caption: Simplified reaction pathways for common luciferins.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of NanoLuc® Substrate 2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of NanoLuc® Substrate 2, designed to build trust and provide value beyond the product itself.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle NanoLuc® Substrate 2 and its related reagents with care. Based on available safety information for furimazine, the active component of many NanoLuc® substrates, the compound itself is not classified as a hazardous substance.[1] However, it is often dissolved in organic solvents, which may be hazardous. Always consult the Safety Data Sheet (SDS) provided by your specific vendor for complete safety information.
Personal Protective Equipment (PPE): When handling NanoLuc® Substrate 2, especially in a solvent, the following PPE is recommended:[1]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn to guard against accidental splashes.
Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood, particularly when handling solutions.[1]
-
Avoid contact with eyes and skin. In case of contact, rinse the affected area thoroughly with water.[1]
Step-by-Step Disposal Procedure
The proper disposal of NanoLuc® Substrate 2 is contingent on its formulation (solid powder vs. solution) and local regulations. The following procedure provides a general guideline.
Step 1: Consult the Safety Data Sheet (SDS) This is the most critical step. The SDS from your supplier will provide specific information on the hazards and required disposal methods for the exact formulation you are using. If an SDS is not readily available, contact the manufacturer or supplier to obtain one.
Step 2: Assess the Waste Stream
-
Unused or Expired Substrate (Solid): If you have solid, un-reconstituted NanoLuc® Substrate 2, it is generally considered non-hazardous chemical waste.
-
Reconstituted Substrate Solution: The disposal of the liquid form depends on the solvent used for reconstitution. Common solvents may include DMSO, ethanol, or specialized buffers. The solvent will likely dictate the disposal route.
-
Experimental Waste: This includes cell culture media, lysates, and other materials that have come into contact with the substrate.
Step 3: Segregate the Waste Proper waste segregation is key to safe and compliant disposal.
-
Do not mix NanoLuc® Substrate 2 waste with other hazardous materials unless explicitly permitted by your institution's waste management guidelines.
-
If the substrate is in a non-hazardous aqueous buffer, it may be permissible to dispose of it down the sanitary sewer, but always check local regulations first.
-
Solutions of the substrate in organic solvents (e.g., DMSO, ethanol) should be collected in a designated, properly labeled container for non-halogenated organic waste.
Step 4: Package and Label the Waste
-
Use a chemically compatible, leak-proof container for liquid waste.
-
Clearly label the waste container with its contents (e.g., "NanoLuc® Substrate 2 in DMSO," "Aqueous Furimazine Waste"). Include the approximate concentration and volume.
-
Follow your institution's specific labeling requirements, which may include the date and the name of the generating lab.
Step 5: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste.
-
Do not dispose of solid chemical waste in the regular trash unless explicitly approved by your EHS department.[2]
Quantitative Data and Safety Summary
Since a specific SDS for "NanoLuc® Substrate 2" is not universally available, the following table summarizes key information for furimazine, a primary component in NanoLuc® systems.
| Parameter | Value / Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | |
| Primary Route of Exposure | Inhalation, skin contact, eye contact | |
| Recommended PPE | Safety goggles, nitrile gloves, lab coat | |
| Storage Temperature | -20°C for long-term stability (as solid) | |
| Disposal Recommendation | Dispose in accordance with federal, state, and local regulations. |
Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of NanoLuc® Substrate 2.
Caption: Disposal workflow for NanoLuc® Substrate 2.
Disclaimer: This guide provides general recommendations. Always prioritize the specific instructions in the Safety Data Sheet provided by your supplier and adhere to the waste disposal protocols established by your institution and local regulatory bodies.
References
Essential Safety and Logistical Information for Handling NanoLuc® Substrates
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with NanoLuc® substrates. Due to some ambiguity in product naming, it is important to clarify that "NanoLuc® substrate 2" can sometimes refer to furimazine, the primary substrate for NanoLuc® luciferase, or newer derivatives like fluorofurimazine (FFz). This document outlines the necessary precautions and procedures for handling these potent chemiluminescent compounds.
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is essential to ensure a safe working environment and maintain the integrity of experimental outcomes.[1] The following personal protective equipment is recommended when handling NanoLuc® substrates:
-
Eye Protection: Always wear appropriate protective eyeglasses or chemical safety goggles to shield against accidental splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are crucial to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to protect against chemical spills.[1]
-
Respiratory Protection: Under normal, well-ventilated conditions, respiratory protection is generally not required. However, if working with large quantities or in an area with poor ventilation, a NIOSH-approved respirator may be necessary.[1]
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for both safety and preserving the substrate's efficacy.
Handling and Storage
-
Ventilation: Always work in a well-ventilated area, such as a chemical fume hood, particularly when handling solutions.
-
Avoiding Contact: Take measures to prevent contact with eyes and skin. In case of contact, rinse the affected area thoroughly with water.
-
Storage of Lyophilized Substrate: Store lyophilized substrate at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). For some formulations like Nano-Glo® Fluorofurimazine In Vivo Substrate, storage at less than –65°C is recommended. Always keep the container tightly sealed and protected from light.
-
Storage of Solutions: Substrate solutions are less stable and should be prepared fresh for optimal performance. Reconstituted reagents may be stored at 4°C with minimal decrease in activity over 2 days.
Disposal Plan
Dispose of NanoLuc® substrates and their solutions in accordance with all applicable federal, state, and local environmental regulations. Small quantities used in typical laboratory assays can often be managed as chemical waste.
-
Liquid Waste: Do not discharge hazardous chemical waste into the sewer system. Collect all liquid waste containing the substrate in a designated, properly labeled, and sealed hazardous waste container.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips and tubes, in the appropriate hazardous waste stream.
-
General Guidance: Never dispose of hazardous wastes by evaporation. Ensure that all laboratory personnel are trained on proper waste handling and disposal procedures.
Quantitative Data Summary
| Parameter | Value | Notes |
| Storage Temperature (Lyophilized) | -20°C (long-term) or 4°C (short-term) | Some formulations may require <-65°C. |
| Storage Temperature (Solution) | 4°C | Prepare fresh for best results. |
| Signal Half-Life (in vitro) | Approximately 2 hours | Can be affected by enzyme concentration and temperature. |
| Emission Maximum | ~460 nm | Similar for furimazine and fluorofurimazine. |
| Molecular Weight (Furimazine) | 415.4 g/mol | |
| Molecular Weight (Fluorofurimazine) | 432.43 g/mol |
Experimental Protocol: Standard NanoLuc® Luciferase Assay
This protocol describes a basic endpoint assay to measure NanoLuc® activity in cultured mammalian cells.
Materials:
-
Cells expressing NanoLuc® luciferase in an opaque, white 96-well plate
-
Nano-Glo® Luciferase Assay Buffer
-
Nano-Glo® Luciferase Assay Substrate
-
Plate-reading luminometer
Procedure:
-
Equilibrate Components: Remove the tissue culture plate from the 37°C, 5% CO₂ incubator and allow it to equilibrate to room temperature for 5–10 minutes. Thaw the Nano-Glo® Luciferase Assay Buffer if it was stored at –20°C, ensuring it does not exceed 25°C.
-
Prepare Assay Reagent: Prepare the Nano-Glo® Luciferase Assay Reagent fresh for each use. Combine the substrate and buffer according to the manufacturer's instructions (typically a 1:50 ratio of substrate to buffer). Mix by inverting the tube.
-
Reagent Addition: Add a volume of the prepared Nano-Glo® Luciferase Assay Reagent to each well equal to the volume of the culture medium in the well. For example, add 100 µL of reagent to cells grown in 100 µL of medium in a 96-well plate.
-
Incubation: Mix the contents of the wells to ensure lysis and reaction. An orbital shaker can be used for this purpose. Incubate the plate at room temperature for at least 3 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The signal will gradually decay, with a half-life of approximately 120 minutes at room temperature.
Experimental Workflow Diagram
Caption: Standard workflow for a NanoLuc® luciferase assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
